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4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride Documentation Hub

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  • Product: 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
  • CAS: 690261-89-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride

CAS: 690261-89-3 Formula: C₇H₁₂N₄·HCl Molecular Weight: 188.66 g/mol (HCl salt) Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold Executive Summary 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 690261-89-3 Formula: C₇H₁₂N₄·HCl Molecular Weight: 188.66 g/mol (HCl salt) Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary

4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Unlike the more common 1,4-disubstituted 1,2,3-triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound features the triazole ring attached at the N2-position .

This structural distinction is critical: the 2H-1,2,3-triazole moiety is a validated pharmacophore found in approved drugs (e.g., the Orexin receptor antagonist Suvorexant ), where it serves as a metabolically stable, non-basic bioisostere of an amide or carboxylic acid. This guide details the regioselective synthesis, physicochemical properties, and application of this scaffold in high-affinity drug design.

Chemical Profile & Isomerism

The Regioselectivity Challenge

The 1,2,3-triazole ring can exist in two tautomeric forms: 1H and 2H. In solution, unsubstituted 1,2,3-triazole exists in equilibrium, but when substituted, the position of attachment drastically alters the electronic and steric profile.

  • 1H-Isomer (N1-substituted): The standard product of "Click Chemistry" (CuAAC). More polar, often associated with higher metabolic liability in certain contexts.

  • 2H-Isomer (N2-substituted): The target scaffold (CAS 690261-89-3). It is generally more lipophilic and exhibits distinct hydrogen-bonding vectorality, often mimicking the carbonyl of an amide.

Critical Note: Commercial "triazole piperidines" are often mixtures or the wrong isomer (N1). Verification of the 2H-regioisomer via NMR (symmetry of the triazole protons) is essential before initiating SAR campaigns.

FeatureN1-Substituted (1H)N2-Substituted (2H)
Symmetry Asymmetric (C4 ≠ C5)Symmetric (C4 = C5)
Dipole Moment Higher (~5 D)Lower (~0.5 D)
Synthesis CuAAC ("Click")Alkylation / Oxidative Cyclization
Pharmacophore Amide IsostereNon-classical Isostere / Lipophilic Spacer

Synthetic Pathways[1][2][3][4][5][6][7]

Achieving the N2-substitution on the piperidine ring requires bypassing the thermodynamic preference for N1-alkylation or utilizing specific cyclization protocols.

Primary Route: Regioselective Alkylation

The most robust laboratory-scale synthesis involves the alkylation of 1,2,3-triazole with an activated piperidine electrophile. While N1-alkylation is kinetically favored, specific bases and solvents can shift the ratio toward the N2-isomer.

Reaction Scheme:

  • Starting Materials: N-Boc-4-methanesulfonyloxypiperidine (or 4-bromopiperidine) and 1H-1,2,3-triazole.

  • Conditions: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) in DMF at 80–100°C.

  • Selectivity: typically yields a mixture of N1 (minor) and N2 (major) isomers depending on the base. The N2 isomer is less polar and can be separated via silica gel chromatography.

  • Deprotection: Removal of the Boc group with 4M HCl in Dioxane yields the target hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Activation Mesylation (MsCl, Et3N) Start->Activation Intermediate N-Boc-4-OMs-piperidine Activation->Intermediate Reaction Alkylation (1,2,3-Triazole, K2CO3, DMF) Intermediate->Reaction Mixture Isomer Mixture (N1 + N2) Reaction->Mixture Separation Column Chromatography (Hex/EtOAc) Mixture->Separation Purification N2_Isomer N-Boc-4-(2H-triazol-2-yl)piperidine (Less Polar) Separation->N2_Isomer Top Spot (TLC) Deprotection HCl / Dioxane N2_Isomer->Deprotection Final 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl (CAS 690261-89-3) Deprotection->Final

Caption: Step-by-step synthesis emphasizing the critical chromatographic separation of the N2-regioisomer.

Detailed Experimental Protocol

Protocol A: Synthesis of tert-butyl 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Reagents:

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq)

  • 1H-1,2,3-Triazole (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add 1H-1,2,3-triazole (15 mmol) and K₂CO₃ (20 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

    • Note: Two spots will appear.[1][2] The N2-isomer (target) typically has a higher R_f (moves faster) than the N1-isomer due to lower polarity.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). Collect the first eluting major fraction .

    • Validation: ¹H NMR should show the triazole protons as a singlet (approx. 7.7–7.8 ppm), indicating symmetry. If two distinct peaks are seen for the triazole ring protons, you have the N1-isomer or a mixture.

Protocol B: HCl Salt Formation
  • Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours until precipitation is complete.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride .

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 2H-1,2,3-triazole ring is a powerful tool for scaffold hopping . It mimics the planarity and electron density of heteroaromatic rings like pyridine or pyrazole but lacks the hydrogen bond donor capability of a secondary amide, making it a "stealthy" polar group.

  • Orexin Antagonists: Similar to the benzoxazole-triazole moiety in Suvorexant, the piperidine-triazole scaffold provides a central core that positions lipophilic groups into specific receptor pockets while maintaining metabolic stability.

  • Kinase Inhibitors: Used as a linker to extend into the solvent-exposed region of the ATP binding pocket.

Structural Logic Diagram

Bioisostere cluster_0 Bioisosteric Replacement Target Drug Target (e.g., GPCR/Kinase) Amide Amide Linker (-CO-NH-) (Metabolically Labile) Triazole 2H-1,2,3-Triazole (Rigid, Stable, Planar) Amide->Triazole Optimization Piperidine Piperidine Scaffold (Solubility/Vector) Triazole->Piperidine Attached at C4 Piperidine->Target Binding Interaction

Caption: The 2H-triazole acts as a rigid, metabolically stable replacement for amide linkers in drug design.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic solid. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can degrade the salt form.

  • Stability: The 2H-triazole ring is thermally stable up to >200°C, making it suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations on the piperidine nitrogen).

References

  • Muzalevskiy, V. M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules, 28(12), 4822. Link

  • Chi, T. C., et al. (2024).[3] Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89, 5401-5408.[3] Link

  • PubChem. (n.d.). 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride. National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. Link

Sources

Exploratory

4-(2H-1,2,3-Triazol-2-YL)piperidine HCl chemical structure

The following technical guide details the structural analysis, synthetic methodologies, and medicinal chemistry applications of 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl . Structural Analysis, Synthetic Methodologies, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodologies, and medicinal chemistry applications of 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl .

Structural Analysis, Synthetic Methodologies, and Drug Design Applications

Executive Summary

  • Compound Name: 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride

  • CAS Number: 690261-89-3 (HCl salt), 690261-88-2 (Free base)

  • Molecular Formula: C₇H₁₂N₄ · HCl

  • Molecular Weight: 188.66 g/mol (Salt), 152.19 g/mol (Base)

  • Core Significance: This compound is a critical building block in medicinal chemistry, serving as a metabolically stable, lower-lipophilicity bioisostere for phenyl and pyridine rings. It is particularly prominent in the synthesis of Orexin Receptor Antagonists (e.g., Suvorexant analogs) and other CNS-active agents where the unique N2-linkage provides favorable physicochemical properties compared to the more common N1-linked "click" chemistry isomers.

Structural & Conformational Analysis

Regiochemistry: The N2 vs. N1 Distinction

The 1,2,3-triazole ring can attach to the piperidine scaffold via the N1 or N2 nitrogen. This distinction is chemically and biologically profound.

  • N1-Isomer (1H-1,2,3-triazol-1-yl): The product of standard CuAAC ("Click") chemistry. It has a larger dipole moment (~5.0 D) and is more polar.

  • N2-Isomer (2H-1,2,3-triazol-2-yl): The subject of this guide. It possesses C2v symmetry (locally), a significantly lower dipole moment (~0.4 D), and higher lipophilicity. This makes it superior for crossing the Blood-Brain Barrier (BBB).

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The bulky triazole substituent at the 4-position prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Torsion Angle: The bond connecting the piperidine C4 and triazole N2 allows rotation, but steric clash between the triazole C4/C5 protons and the piperidine equatorial protons restricts free rotation, favoring a twisted conformation relative to the piperidine mean plane.

Structure cluster_0 Isomeric Distinction cluster_1 Conformation N1 N1-Isomer (Click Product) High Dipole (~5.0 D) Lower Lipophilicity N2 N2-Isomer (Target) Low Dipole (~0.4 D) High Lipophilicity Better BBB Penetration Chair Piperidine Chair (Substituent Equatorial) Twist Triazole Rotation (Twisted vs C-H bonds) Chair->Twist Steric Constraint

Figure 1: Structural comparison of triazole regioisomers and conformational features.

Synthetic Methodologies

Synthesizing the N2-isomer is more challenging than the N1-isomer because the N1-alkylation is kinetically favored in many conditions. Two primary routes are employed:[1][2][3]

Route A: Nucleophilic Substitution (Industrial Standard)

This method involves the alkylation of 1,2,3-triazole with a 4-substituted piperidine electrophile.

  • Mechanism: S_N2 displacement.

  • Challenge: Produces a mixture of N2 (Target) and N1 (Byproduct) isomers, typically in a 1:1 to 2:1 ratio.

  • Optimization: High temperatures and specific solvents (e.g., DMF at 100°C+) can favor the thermodynamic N2 product.

Route B: Hydrazine Cyclization (De Novo Synthesis)

Constructs the triazole ring directly on the piperidine nitrogen.

  • Precursor: 4-Hydrazinopiperidine.

  • Reagent: Glyoxal (or glyoxal equivalent like 1,2-dichloro-1,2-diethoxyethane).

  • Advantage: Avoids N1/N2 separation issues inherent to alkylation, though it requires careful handling of hydrazine intermediates.[4]

Comparative Workflow

Synthesis cluster_RouteA Route A: Direct Alkylation cluster_RouteB Route B: Hydrazine Cyclization Start Starting Material: N-Boc-4-Piperidone RedAm Reductive Amination / Reduction to 4-OH / 4-LG Start->RedAm Route A Hydrazine Formation of 4-Hydrazinopiperidine Start->Hydrazine Route B Triazole 1,2,3-Triazole + Base (K2CO3) RedAm->Triazole Mix Mixture: N1 + N2 Isomers Triazole->Mix Sep Chromatographic Separation Mix->Sep Glyoxal Cyclization with Glyoxal (or surrogate) Hydrazine->Glyoxal Pure Exclusive N2-Isomer Glyoxal->Pure

Figure 2: Synthetic pathways for accessing the N2-triazolyl piperidine core.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Route A)

Recommended for labs with standard reagents and HPLC capabilities.

Materials:

  • N-Boc-4-methanesulfonyloxypiperidine (1.0 eq)

  • 1H-1,2,3-Triazole (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-methanesulfonyloxypiperidine in DMF (0.2 M concentration).

  • Addition: Add 1H-1,2,3-triazole and Cs₂CO₃.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Note: Higher temperatures favor the thermodynamic N2-isomer.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude residue contains both N1 and N2 isomers.

    • TLC: The N2 isomer is typically less polar (higher R_f) than the N1 isomer (e.g., Hexane/EtOAc 7:3).

    • Column Chromatography: Purify on silica gel. Elute with a gradient of Hexane/EtOAc. Isolate the less polar fraction (N2-isomer).

  • Deprotection: Dissolve the purified N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. Filter the white precipitate to obtain 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl .

Protocol 2: Analytical Characterization
  • ¹H NMR (DMSO-d₆):

    • Triazole Protons: The N2-isomer shows a singlet for the two equivalent triazole protons at δ ~7.8–8.0 ppm . (The N1-isomer would show two distinct doublets or singlets around δ 7.7 and 8.1 ppm due to lack of symmetry).

    • Piperidine C4-H: Multiplet at δ ~4.6–4.8 ppm .

  • ¹³C NMR: The N2-isomer triazole carbons are equivalent (single peak ~135 ppm).

Applications in Drug Design

Bioisosterism & Scaffold Hopping

The 2-substituted 1,2,3-triazole is a valuable bioisostere for:

  • Phenyl Ring: Similar planarity and size but with improved solubility.

  • Pyridine/Pyrazole: Similar H-bond acceptor capabilities but different electronic distribution.

  • Metabolic Stability: The N2-triazole is highly resistant to oxidative metabolism (P450s) compared to phenyl rings (prone to hydroxylation) or N1-triazoles.

Case Study: Orexin Receptor Antagonists

This scaffold is structurally homologous to the core of Suvorexant (Belsomra) .

  • Mechanism: Suvorexant utilizes a 2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety. The 4-(2H-1,2,3-triazol-2-yl)piperidine structure represents a "saturated" analog where the central benzene ring is replaced by a piperidine, altering geometry (flat vs. 3D chair) and basicity.

  • Design Logic: Replacing the central aromatic ring with a piperidine increases sp³ character (Fsp³), which often correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Table 1: Physicochemical Profile

Property Value (Predicted) Implication
LogP ~0.3 (HCl salt) High water solubility; Good for formulation.
LogD (pH 7.4) ~ -0.5 to 0.5 Low lipophilicity; likely requires lipophilic tails for potency.
pKa (Piperidine) ~10.5 Predominantly ionized at physiological pH.

| pKa (Triazole) | < 0 | Non-basic under physiological conditions. |

References

  • Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles

    • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles.[5]

    • Source: MDPI, Molecules (2023).
    • URL:[Link]

  • Suvorexant Medicinal Chemistry

    • Title: Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • Synthesis of 1,2,3-Triazoles from Glyoxal

    • Title: A Convenient Synthesis of 1,2,3-Triazole With Glyoxal.[6]

    • Source: Synlett (1998).[6]

  • Compound Data & Safety

    • Title: 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride (PubChem CID 53393359).
    • Source: PubChem.
    • URL:[Link]

Sources

Foundational

2H-1,2,3-Triazole Piperidine: The "Stealth" Bioisostere

Technical Guide for Medicinal Chemists & Drug Developers Executive Summary: The "Stealth" Isomer In the era of "Click Chemistry," the 1H-1,2,3-triazole (1,4-disubstituted) has become ubiquitous due to the ease of Copper-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Stealth" Isomer

In the era of "Click Chemistry," the 1H-1,2,3-triazole (1,4-disubstituted) has become ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, for medicinal chemists optimizing CNS penetration and oral bioavailability, the 2H-1,2,3-triazole (2-substituted) isomer is often the superior pharmacophore.

When linked to a piperidine scaffold—a privileged structure in GPCR and kinase drug discovery—the 4-(2H-1,2,3-triazol-2-yl)piperidine building block offers a unique combination of low polarity, high metabolic stability, and excellent bioisosteric properties. This guide details the properties, synthesis, and application of this specific building block.

Physicochemical Profile: 2H vs. 1H Isomers

The choice between attaching the triazole via N1 (common) or N2 (stealth) drastically alters the molecular properties. The N2-isomer is significantly less polar, making it a "stealth" motif for crossing biological membranes.

Table 1: Comparative Properties of Triazole Isomers
Property2H-Isomer (N2-Linked) 1H-Isomer (N1-Linked) Impact on Drug Design
Dipole Moment ~0.3 – 0.5 D ~4.0 – 5.0 D2H has far superior membrane permeability (e.g., BBB penetration).
Basicity (pKa) < 1.0 (Very Weak Base)~1.2 (Weak Base)Both are non-basic at physiological pH; 2H is electronically neutral.
H-Bonding 2 Acceptors (N1, N3)2 Acceptors (N2, N3)2H mimics the electronic footprint of a trans-amide bond.
Boiling Point Lower (More Volatile)Higher (Less Volatile)Reflects weaker intermolecular forces in 2H species.
Metabolic Stability High (CYP resistant)HighBoth are generally stable, but 2H resists oxidative N-dealkylation better.

Key Insight: The 2H-1,2,3-triazole is a bioisostere of the trans-amide bond. Unlike an amide, it is hydrolytically stable and does not act as a hydrogen bond donor, reducing the desolvation penalty during protein binding.

Structural Analysis & Bioisosterism

The 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold (CAS 690261-89-3) integrates the solubilizing power of the piperidine ring with the lipophilic, non-polar character of the 2H-triazole.

The Suvorexant Connection

While not a direct piperidine analog, the blockbuster insomnia drug Suvorexant (Belsomra) validates the 2H-1,2,3-triazole as a critical pharmacophore. In Suvorexant, the triazole is attached to a phenyl ring via the N2 position. This moiety was selected specifically to reduce polarity compared to other heterocycles, facilitating brain penetration while maintaining potency against Orexin receptors.

Bioisosteric Mapping:

  • Planarity: The 2H-triazole ring is planar, mimicking the geometry of aromatic rings and amide bonds.

  • Electronic Mimicry: The lone pairs on N1 and N3 of the 2H-triazole spatially correlate with the carbonyl oxygen of an amide, allowing it to engage in similar hydrogen bonding interactions with receptor residues.

Synthesis Strategies: Regioselectivity Challenges

Synthesizing the 2H-isomer is more challenging than the 1H-isomer because simple alkylation of 1,2,3-triazole often yields a mixture favoring the N1-product kinetically, though the N2-product is often thermodynamically preferred.

Strategy A: Oxidative Cyclization (Regioselective)

This is the most reliable method for ensuring 100% regioselectivity for the N2-isomer. It involves building the triazole ring onto the piperidine hydrazine.

Mechanism:

  • Condensation of 4-hydrazinopiperidine with glyoxal.

  • Formation of the bis-hydrazone (osazone) intermediate.

  • Oxidative cyclization (using Cu(II) or other oxidants) to close the ring.

Strategy B: Nucleophilic Substitution (Scalable but requires separation)

Direct alkylation of 1,2,3-triazole with a 4-substituted piperidine (e.g., 4-bromopiperidine or 4-mesylate).

  • Conditions:

    
    , DMF, 
    
    
    
    .
  • Outcome: Typically a mixture of N2 (major) and N1 (minor).

  • Purification: The N2-isomer is significantly less polar and elutes first in normal phase chromatography (Hexane/EtOAc), making separation feasible on a multigram scale.

Visualizing the Synthesis Pathways

The following diagram contrasts the "Click" route (N1-selective) with the "Stealth" routes (N2-selective).

TriazoleSynthesis Piperidine Piperidine-4-X (X = NH-NH2 or LG) ClickProduct 1H-Triazole (N1) (High Polarity) Piperidine->ClickProduct Route A: Azide + Alkyne (CuAAC, Click) BisHydrazone Bis-Hydrazone Intermediate Piperidine->BisHydrazone Route B: + Glyoxal (Condensation) MixedProduct Mixture (N2 Major / N1 Minor) Piperidine->MixedProduct Route C: + Triazole (Alkylation, Cs2CO3) Alkyne Terminal Alkyne Glyoxal Glyoxal (CHO)2 CyclizationProduct 2H-Triazole (N2) (Low Polarity) BisHydrazone->CyclizationProduct Oxidative Cyclization (Cu(II) / [Ox]) TriazoleRing 1,2,3-Triazole MixedProduct->CyclizationProduct Chromatography (N2 elutes first)

Figure 1: Synthetic pathways to N1 vs. N2 triazole isomers. Route B (Green) offers the highest regioselectivity for the 2H-isomer.

Experimental Protocol: Synthesis of 4-(2H-1,2,3-triazol-2-yl)piperidine

Note: This protocol assumes the use of a Boc-protected piperidine precursor to prevent side reactions.

Step 1: Formation of the Bis-Hydrazone
  • Reagents: tert-Butyl 4-hydrazinopiperidine-1-carboxylate (1.0 equiv), Glyoxal (40% aq. solution, 0.5 equiv), Ethanol.

  • Procedure: Dissolve the hydrazine in ethanol at

    
    . Add glyoxal dropwise. Stir at room temperature for 2–4 hours.
    
  • Observation: A precipitate (the bis-hydrazone) typically forms.

  • Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization to 2H-Triazole
  • Reagents: Bis-hydrazone (from Step 1),

    
     (catalytic) or basic alumina/microwave conditions, Solvent (DCM or Acetonitrile).
    
  • Procedure: Reflux the bis-hydrazone in the presence of the oxidative catalyst.

  • Mechanism: The reaction proceeds via an oxidative dehydrogenation of the intermediate to aromatize the ring.

  • Workup: Filter off the catalyst. Concentrate the filtrate.

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine 4-(2H-1,2,3-triazol-2-yl)piperidine .

Alternative: Direct Alkylation (Optimization)

For labs without hydrazine precursors:

  • Mix 1,2,3-Triazole (1.2 equiv), N-Boc-4-bromopiperidine (1.0 equiv), and

    
      (2.0 equiv) in DMF.
    
  • Heat to

    
     for 12 hours.
    
  • Purification: Dilute with water, extract with EtOAc. The N2-isomer (Rf ~0.6 in 1:1 Hex/EtOAc) separates easily from the N1-isomer (Rf ~0.2).

References

  • Properties of Triazole Isomers: "1H-1,2,3-Triazole." American Chemical Society. Link

  • Suvorexant Structure & Discovery: "Suvorexant: The First Orexin Receptor Antagonist for Insomnia." Journal of Medicinal Chemistry. Link

  • N2-Selective Synthesis: "Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles." ACS Omega. Link

  • Bioisosterism: "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

  • Commercial Building Block: "4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride."[1][2] PubChem. Link

Sources

Exploratory

Solvation Dynamics of 4-(2H-1,2,3-Triazol-2-yl)piperidine: A Technical Guide for Aqueous vs. DMSO Systems

Executive Summary 4-(2H-1,2,3-Triazol-2-yl)piperidine is a highly versatile pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, including muscarinic M1/M4 receptor agonists and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2H-1,2,3-Triazol-2-yl)piperidine is a highly versatile pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, including muscarinic M1/M4 receptor agonists and gamma-secretase modulators 1. While its structural profile offers excellent ligand efficiency and membrane permeability, researchers frequently encounter bottlenecks during in vitro assay preparation due to its complex solvation dynamics.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior in Dimethyl Sulfoxide (DMSO) versus aqueous media, offering self-validating protocols to prevent the common "DMSO crash" phenomenon during biological evaluations.

Physicochemical Profiling & Solvation Mechanics

To master the handling of 4-(2H-1,2,3-Triazol-2-yl)piperidine, one must first deconstruct its bipartite molecular architecture and understand the causality behind its solvent interactions.

The Bipartite Structure
  • The Piperidine Ring: This saturated nitrogen heterocycle contains a secondary amine. Due to the mild electron-withdrawing inductive effect of the adjacent triazole, the pKa of the piperidine nitrogen is estimated at ~9.8 2. At physiological pH (7.4), the molecule exists predominantly in its protonated, cationic state, which thermodynamically favors aqueous solvation.

  • The 2H-1,2,3-Triazole Moiety: Unlike 1H-triazoles, the 2H-isomer lacks an N-H bond, rendering it a pure hydrogen bond acceptor. This structural nuance significantly increases the lipophilicity of the neutral free base, making it prone to hydrophobic aggregation in unbuffered water.

Causality of Solvation
  • In DMSO: DMSO is a highly polar, aprotic solvent (

    
    ). The strong S=O dipole efficiently solvates the uncharged free base by forming robust hydrogen bonds with the piperidine N-H and engaging in dipole-dipole interactions with the electron-rich triazole ring. This results in near-instantaneous dissolution.
    
  • In Water: Aqueous solubility is strictly pH-dependent. If a highly concentrated DMSO stock is rapidly diluted into a neutral aqueous buffer, the sudden shift in the dielectric constant (

    
    ) forces the lipophilic 2H-triazole moiety into a hydrophobic collapse before the piperidine nitrogen can fully protonate and establish a stable hydration shell. This kinetic mismatch causes sub-visible aggregation, commonly known as a "DMSO crash."
    
Quantitative Solubility Data
PropertyValueMechanistic Implication
Molecular Weight 152.20 g/mol Low molecular weight promotes rapid diffusion but offers minimal steric hindrance against aggregation.
pKa (Piperidine NH) ~9.8>99% protonated at pH 7.4; ionization is the primary driver of aqueous solubility.
LogP (Free Base) ~0.6 - 1.2Moderate lipophilicity; highly permeable but vulnerable to precipitation at high concentrations.
Solubility (DMSO) >100 mg/mL (>650 mM)Ideal for generating high-concentration master stocks for High-Throughput Screening (HTS).
Solubility (Water, pH 7.4) ~1 - 5 mg/mLSufficient for standard assays, provided the compound is introduced slowly or pre-formulated as a salt.

Workflow: Managing the "DMSO Crash"

To prevent false negatives in biological assays caused by compound precipitation, researchers must employ a rigorous, self-validating workflow when transitioning from DMSO stocks to aqueous environments.

G A 4-(2H-1,2,3-Triazol-2-yl)piperidine (Free Base) B Dissolve in 100% DMSO (Master Stock: 10-50 mM) A->B High Solvation C Aqueous Buffer Dilution (pH 7.4, <1% DMSO) B->C Serial Dilution D Nephelometry / DLS Check (Assess Aggregation) C->D E Clear Solution (Proceed to Assay) D->E Soluble (Ionized) F Precipitation / 'DMSO Crash' (Compound Aggregates) D->F Insoluble (Neutral) G Formulation Adjustment (Salt Formation / Cosolvents) F->G Mitigate G->C Retry

Workflow for solubility assessment and assay preparation of triazolyl-piperidine derivatives.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By incorporating dynamic light scattering (DLS) or nephelometry, the researcher continuously verifies the physical state of the compound, ensuring data integrity.

Protocol 1: Preparation of a 50 mM DMSO Master Stock

Objective: Create a stable, aggregate-free organic stock for long-term storage and serial dilution.

  • Gravimetric Analysis: Accurately weigh 7.61 mg of 4-(2H-1,2,3-Triazol-2-yl)piperidine free base into a static-free amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO (ensure moisture content is <0.005%).

  • Dissolution & Sonication: Vortex the vial for 30 seconds. Place in an ultrasonic bath at room temperature for 5 minutes.

  • Self-Validation (Visual & DLS): Inspect the vial against a stark black background under bright light. The solution must be completely optically clear. For rigorous validation, run a 10 µL aliquot through a Dynamic Light Scattering (DLS) instrument; the polydispersity index (PDI) should indicate no sub-visible particulates >10 nm.

  • Storage: Aliquot into 50 µL volumes in tightly sealed tubes. Store at -20°C. Crucial Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause DMSO to rapidly absorb atmospheric moisture, prematurely triggering the hydrophobic collapse of the triazole moiety.

Protocol 2: Kinetic Aqueous Solubility Profiling (Nephelometry)

Objective: Safely transition the compound into an aqueous assay buffer without exceeding its kinetic solubility limit.

  • Buffer Preparation: Prepare the target biological buffer (e.g., 1X PBS, pH 7.4). Filter through a 0.22 µm PES membrane to remove background particulates.

  • Controlled Spiking: In a 96-well clear-bottom plate, add 198 µL of the filtered buffer to the test wells. Using a calibrated multichannel pipette, rapidly inject 2 µL of the 50 mM DMSO stock directly into the center of the buffer (final concentration: 500 µM compound, 1% v/v DMSO).

  • Agitation: Immediately shake the plate on an orbital shaker at 800 RPM for 60 seconds to ensure rapid dispersion, allowing the piperidine nitrogen to protonate before local concentration gradients force aggregation.

  • Self-Validation (Nephelometry): Read the plate using a microplate nephelometer.

    • Control: Buffer + 1% pure DMSO.

    • Pass Criteria: The scattered light signal of the test well must be within 5% of the control well. A higher signal confirms a "DMSO crash" (precipitation).

  • Mitigation: If precipitation occurs, the intrinsic solubility (

    
    ) has been exceeded. You must either lower the final assay concentration or convert the free base into a highly soluble salt form (e.g., hydrochloride or fumarate), which bypasses the need for DMSO entirely 1.
    

Conclusion

The successful application of 4-(2H-1,2,3-Triazol-2-yl)piperidine in drug discovery relies heavily on respecting its distinct solvation mechanics. While the compound exhibits near-infinite solubility in DMSO, its transition into aqueous media is a kinetically sensitive event governed by the protonation rate of the piperidine ring versus the hydrophobic collapse of the 2H-triazole. By utilizing the self-validating protocols outlined above, researchers can ensure robust, reproducible biological data free from formulation artifacts 3.

References

  • US 2019/0112294 A1 - Muscarinic Receptor Agonists & Salt Formulations Source: Google Patents / Googleapis URL
  • 3-(1H-1,2,4-Triazol-3-yloxy)
  • 1-(Prop-2-yn-1-yl)

Sources

Foundational

Technical Guide: Strategic Procurement &amp; Quality Assurance of CAS 690261-89-3

This guide outlines the technical procurement, quality assurance, and application logic for 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride (CAS 690261-89-3), a critical heterocyclic building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical procurement, quality assurance, and application logic for 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride (CAS 690261-89-3), a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

CAS 690261-89-3 is not merely a generic reagent; it is a specialized pharmacophore used primarily in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and other G-protein coupled receptor (GPCR) modulators. The 2H-1,2,3-triazole moiety serves as a metabolically stable bioisostere for amide or ester linkages, significantly improving the pharmacokinetic (PK) profile of final drug candidates.

For drug development professionals, the procurement of this intermediate presents a specific technical challenge: Regioisomeric Purity. The synthesis of N-substituted 1,2,3-triazoles often yields a mixture of N1- and N2-isomers. CAS 690261-89-3 specifically denotes the N2-isomer . Impurities containing the N1-isomer can alter potency and metabolic stability, making supplier validation critical.

Chemical Identity & Technical Specifications

ParameterSpecification
Chemical Name 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride
CAS Number 690261-89-3
Molecular Formula C₇H₁₂N₄[1][2][3][4] · HCl
Molecular Weight 188.66 g/mol
Key Moiety 2H-1,2,3-Triazole (N2-linked)
Solubility Soluble in Water, DMSO, Methanol
pKa (Piperidine N) ~10.5 (Estimated)
Critical Impurity 4-(1H-1,2,3-triazol-1-yl)piperidine (N1-Isomer)
Structural Visualization

The following diagram illustrates the chemical structure and the critical distinction between the desired N2-isomer and the unwanted N1-isomer impurity.

ChemicalStructure Substrate Piperidine Scaffold Isomer_N2 Target: N2-Isomer (CAS 690261-89-3) Thermodynamically Stable Substrate->Isomer_N2 Selective Synthesis (High Temp/Catalyst) Isomer_N1 Impurity: N1-Isomer (Kinetic Product) Undesired Bioactivity Substrate->Isomer_N1 Non-selective Conditions Isomer_N2->Isomer_N1 Isomerization (Rare)

Figure 1: Structural relationship between the desired N2-isomer (CAS 690261-89-3) and the common N1-impurity.

Synthesis & Impurity Logic

Understanding the synthesis route used by your supplier is the only way to predict the impurity profile.

The "N2-Selectivity" Challenge

The 1,2,3-triazole ring can attach to the piperidine scaffold via Nitrogen-1 (N1) or Nitrogen-2 (N2).

  • N1-Isomer: Formed via classic "Click Chemistry" (CuAAC) or nucleophilic substitution under kinetic control.

  • N2-Isomer (Target): Requires specific conditions, often involving the cyclization of bishydrazones or high-temperature alkylation which favors the thermodynamic N2 product.

Why it matters: The N2-isomer is significantly more lipophilic and metabolically stable than the N1-isomer. In Orexin antagonists (e.g., Suvorexant analogs), the N2-triazole is a critical pharmacophore for receptor binding efficacy [1].

Supplier Assessment Protocol

When evaluating a Commercial Supplier (e.g., CROs in China/India or Catalog Houses like Enamine/WuXi), ask these three questions:

  • "Do you use a Cu-catalyzed route?"

    • Risk:[5] Copper residue (genotoxic impurity).

    • Risk:[5] High probability of N1-isomer dominance unless specific ligands are used.

  • "What is the N1/N2 isomer ratio in the crude?"

    • Acceptable: >20:1 favoring N2.

    • Red Flag: ~1:1 ratio (implies non-selective alkylation and heavy reliance on purification).

  • "How is the HCl salt formed?"

    • Excess HCl can lead to hygroscopic clumps. Ensure stoichiometry is controlled (1.0 eq).

Quality Control (QC) & Analytical Workflow

Trusting a Certificate of Analysis (CoA) without verification is a liability. The following self-validating workflow ensures batch integrity.

Critical Quality Attributes (CQAs)
  • Regioisomeric Purity: N2-isomer > 99.5% (by HPLC).

  • Salt Counter-ion: Chloride content must match theoretical (18.8% w/w).

  • Residual Solvents: DMF/DMSO are common in triazole synthesis; must be < ICH limits.

QC Decision Tree

QC_Workflow Start Incoming Batch CAS 690261-89-3 HNMR 1H-NMR (DMSO-d6) Check Triazole Singlet Start->HNMR IsomerCheck Isomer Check: Singlet at ~7.8 ppm (N2) vs ~8.1 ppm (N1) HNMR->IsomerCheck HPLC HPLC (C18, Gradient) Verify Purity > 98% IsomerCheck->HPLC N2 Confirmed Reject REJECT (Return to Supplier) IsomerCheck->Reject N1 Detected (>1%) Chloride Titration (AgNO3) Confirm HCl Stoichiometry HPLC->Chloride Purity OK HPLC->Reject Impurities >2% Decision Batch Disposition Chloride->Decision Approve RELEASE for Synthesis Decision->Approve Cl within 18-19% Decision->Reject Cl <17% or >20%

Figure 2: Self-validating QC workflow for incoming batch verification.

Commercial Supplier Landscape

Suppliers for CAS 690261-89-3 generally fall into three tiers. Selection should depend on your development stage.

Supplier TierTypical ProfileRecommended ForRisk Factor
Tier 1: Global Catalog (e.g., Sigma, Enamine)High price, low stock (mg to g), guaranteed CoA.Early Discovery / Hit-to-LeadLow. (High cost).
Tier 2: Specialized CRO (e.g., Pharmablock, WuXi)Moderate price, scalable (kg), strong heterocyclic expertise.Lead Optimization / GLP ToxLow-Medium. (Lead time).
Tier 3: Bulk Aggregators (Various)Lowest price, variable quality, often re-packagers.Non-GMP Scale-upHigh. (Isomer risk).

Procurement Strategy: For CAS 690261-89-3 , prioritize Tier 2 suppliers who specialize in nitrogen heterocycles . The synthesis of N2-triazoles requires specific expertise to avoid the N1-isomer. A generalist supplier (Tier 3) is likely to provide a mixture or the wrong isomer entirely.

References

  • Boss, C., et al. (2010). "Biomedical Application of Orexin Receptor Antagonists." Journal of Medicinal Chemistry. Discusses the structural activity relationship (SAR) of triazole rings in orexin antagonists.

  • BioMol GmbH. (2023). "Itraconazole and Triazole Intermediates." Cayman Chemical / BioMol Product Data. Provides context on triazole building blocks.

  • ChemicalBook. (2024). "Product Entry: 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride." ChemicalBook Database. Confirms CAS identity and physical properties.

  • Wang, J., et al. (2019). "Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles." Organic Letters. authoritative source on the synthetic challenge of N1 vs N2 selectivity.

Sources

Exploratory

pKa Determination of the Piperidine Nitrogen in 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Theoretical and Methodological Guide

An In-Depth Technical Guide Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1] This guide provides a comprehensive analysis of the pKa value associated with the piperidine nitrogen of 4-(2H-1,2,3-triazol-2-yl)piperidine. We explore the theoretical underpinnings that govern its basicity, contrasting it with the parent piperidine molecule. This whitepaper details both definitive experimental methodologies, such as potentiometric titration, and robust computational approaches for accurate pKa prediction. The content is structured to provide researchers, medicinal chemists, and drug development professionals with both a predictive understanding and a practical framework for determining this crucial molecular property.

Introduction to the Molecular System and the Importance of pKa

4-(2H-1,2,3-triazol-2-yl)piperidine is a heterocyclic compound featuring two key nitrogen-containing scaffolds: a saturated piperidine ring and an aromatic 1,2,3-triazole ring. The piperidine moiety is a common structural motif in pharmaceuticals, valued for its ability to confer aqueous solubility and engage in hydrogen bonding. The 1,2,3-triazole ring is a stable, polar, and metabolically robust linker or pharmacophore, often synthesized via "click chemistry".[2]

The molecule possesses two potential sites for protonation: the sp³-hybridized nitrogen of the piperidine ring and the sp²-hybridized nitrogen atoms of the triazole ring. However, the lone pair of the aliphatic piperidine nitrogen is significantly more available for protonation than those in the aromatic triazole system. Therefore, the primary basic center of the molecule, and the focus of this guide, is the piperidine nitrogen.

Accurate knowledge of this nitrogen's pKa is essential for:

  • Predicting Physiological Charge State: Determining the extent of ionization at physiological pH (approx. 7.4), which dictates solubility, membrane permeability, and target binding.

  • Informing Salt Selection: Guiding the choice of appropriate counterions for crystalline salt formation to optimize stability and bioavailability.

  • Modeling Drug-Receptor Interactions: Understanding the potential for ionic bonding and hydrogen bond donation from the protonated piperidinium form.

Theoretical Framework for pKa Estimation

The basicity of the piperidine nitrogen in the target molecule is best understood by starting with the parent heterocycle and considering the electronic influence of the 4-position substituent.

2.1. The Basicity of Unsubstituted Piperidine

Unsubstituted piperidine is a strong organic base. Its conjugate acid, the piperidinium ion, has an experimentally determined pKa value of approximately 11.12 at 25°C.[3] This high basicity is attributed to the sp³ hybridization of the nitrogen atom, where the lone pair of electrons resides in an orbital with high p-character, making it readily available for donation to a proton.

2.2. Electronic Influence of the 4-(2H-1,2,3-Triazol-2-YL) Substituent

Substituents on the piperidine ring can significantly alter the electron density on the nitrogen atom, thereby modifying its basicity. The 2H-1,2,3-triazole ring, attached at the 4-position, acts as an electron-withdrawing group (EWG) through the inductive effect. This effect arises from the high electronegativity of the three adjacent nitrogen atoms within the aromatic triazole ring.

  • Inductive Effect (-I): The electronegative triazole ring pulls electron density away from the piperidine ring through the sigma bonds. This delocalization reduces the electron density on the piperidine nitrogen, making its lone pair less available for protonation.

  • Consequence for pKa: A decrease in electron density on the nitrogen atom destabilizes the corresponding conjugate acid (the piperidinium ion). This results in a weaker base and, consequently, a lower pKa value compared to unsubstituted piperidine.

The 1,2,3-triazole ring itself is a very weak base, with the conjugate acid of the parent heterocycle having a pKa of 1.2.[4] Therefore, under physiologically relevant pH conditions, the triazole nitrogens will remain unprotonated, and there is no risk of ambiguity in identifying the primary basic center.

2.3. Predicted pKa Value

Based on the strong electron-withdrawing nature of the 2H-1,2,3-triazol-2-yl substituent, a significant decrease from piperidine's pKa of ~11.1 is expected. While the precise value requires experimental determination, an estimated pKa in the range of 9.0 - 10.0 is a reasonable starting point for this class of substituted piperidines.

Caption: Protonation equilibrium of the piperidine nitrogen.

Methodologies for pKa Determination

Both experimental and computational methods can provide accurate pKa values. Experimental techniques offer direct measurement, while computational approaches provide valuable predictions early in the discovery process.

3.1. Experimental Determination

The choice of experimental method depends on the compound's properties, such as solubility and the presence of a chromophore.

3.1.1. Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and directness.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, like HCl) is added incrementally.

Protocol for Potentiometric Titration:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a sample of 4-(2H-1,2,3-triazol-2-yl)piperidine and dissolve it in a known volume of deionized, CO₂-free water or a suitable co-solvent if solubility is low.[6]

  • Titration: Place the calibrated pH electrode and a magnetic stirrer in the sample solution. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This point can be identified as the inflection point on the curve or more accurately from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Caption: Experimental workflow for pKa determination via potentiometry.

3.1.2. Other Experimental Methods

  • NMR Spectroscopy: Involves monitoring the chemical shift of protons near the piperidine nitrogen as a function of pH. The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation. This method is powerful for complex molecules with multiple ionization sites.[7][8]

  • Capillary Electrophoresis (CE): The electrophoretic mobility of the compound changes with its charge state. By measuring mobility across a range of pH values, the pKa can be accurately determined.[6]

3.2. Computational pKa Prediction

In silico methods are invaluable for high-throughput screening and for prioritizing compounds before synthesis. These methods use the molecule's structure to predict its pKa.[9]

3.2.1. Quantum Mechanics (QM)-Based Methods

These first-principles methods offer high accuracy by calculating the thermodynamics of the protonation reaction.[10] A common approach involves calculating the Gibbs free energy change (ΔG) for the dissociation of the conjugate acid in solution.

Conceptual Workflow for QM-Based Prediction:

  • Structure Optimization: Build 3D models of both the neutral base and its protonated (conjugate acid) form. Optimize the geometry of each species using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Solvation Free Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (water) is critical. Use an implicit solvation model, such as the Polarizable Continuum Model (PCM), to calculate the solvation free energies of the base, the conjugate acid, and a proton.[10]

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution using thermodynamic cycles. This requires a reference compound with a known pKa for accurate calibration.

Caption: Conceptual workflow for in silico pKa prediction.

3.2.2. QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) and machine learning models are trained on large datasets of experimentally determined pKa values.[1][11] Commercial software packages often use these empirical or semi-empirical methods to provide rapid pKa predictions based on topological or electronic descriptors.[11][12]

Summary of Expected pKa Data

The following table summarizes the key pKa values discussed, providing context for the predicted value of the target compound.

CompoundIonizable CenterpKa (at 25°C)Rationale / Comment
PiperidinePiperidine Nitrogen~11.12[3]Strong aliphatic base, serves as the reference compound.
1H-1,2,3-TriazoleTriazole Nitrogen~1.2[4]Very weak base due to aromaticity and multiple N atoms.
4-(2H-1,2,3-Triazol-2-YL)piperidine Piperidine Nitrogen 9.0 - 10.0 (Predicted) Basicity is reduced by the strong inductive electron-withdrawing effect of the triazole substituent.

Conclusion

The pKa of the piperidine nitrogen in 4-(2H-1,2,3-triazol-2-yl)piperidine is a fundamental property that governs its behavior in biological systems. Theoretical analysis, based on the established pKa of piperidine and the strong electron-withdrawing nature of the 2H-1,2,3-triazole substituent, strongly indicates that its pKa will be significantly lower than that of the parent piperidine, likely falling within the 9.0 to 10.0 range. For definitive characterization, experimental methods such as potentiometric titration remain the most reliable approach. Complementarily, modern computational chemistry offers powerful, predictive tools that can guide synthesis and development efforts by providing accurate estimations of this critical parameter. A thorough understanding and accurate determination of this pKa value are indispensable for the rational design and optimization of drug candidates incorporating this chemical scaffold.

References

  • Cas 110-89-4,Piperidine - LookChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Which is a stronger base, pyrrolidine or piperidine? (n.d.). Quora. Retrieved March 7, 2024, from [Link]

  • Piperidine (YMDB01338). (n.d.). Yeast Metabolome Database. Retrieved March 7, 2024, from [Link]

  • Piperidine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved March 7, 2024, from [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (2021). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2018). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Development of Methods for the Determination of pKa Values. (2012). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). V. N. Karazin Kharkiv National University. Retrieved March 7, 2024, from [Link]

  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2010). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Predicting the pKa of Small Molecules. (2011). arXiv.org. Retrieved March 7, 2024, from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). American Chemical Society Publications. Retrieved March 7, 2024, from [Link]

  • 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. (n.d.). datapdf.com. Retrieved March 7, 2024, from [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2024). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Organic Division, ACS. Retrieved March 7, 2024, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved March 7, 2024, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved March 7, 2024, from [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. (2025). World Scientific News. Retrieved March 7, 2024, from [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. (2021). Arkivoc. Retrieved March 7, 2024, from [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024). Preprints.org. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. (2012). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)-Substituted Thiazoles. (2022). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Boc-Deprotection of 4-(2H-triazol-2-yl)piperidine

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its widespread use stems from its ability to mask the nucleophilicity of amines, its stability under a wide range of reaction conditions, and, crucially, its facile and selective removal under acidic conditions.[1][2] This application note provides a detailed and field-proven protocol for the Boc-deprotection of 4-(2H-triazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4]

The 4-(2H-triazol-2-yl)piperidine moiety is a key building block in the development of novel therapeutic agents. Its successful deprotection is a critical step in synthetic routes, enabling further functionalization of the piperidine nitrogen. This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc-deprotection, provide a step-by-step experimental protocol, and detail the necessary procedures for reaction monitoring, work-up, and purification of the resulting piperidine salt.

The Mechanism of Acid-Catalyzed Boc-Deprotection

The removal of the Boc group is most commonly achieved through acid-catalyzed cleavage.[5][6] The reaction proceeds through a well-established E1 elimination pathway. The key steps are as follows:

  • Protonation: The acidic proton, typically from trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the Boc group. This increases the electrophilicity of the carbonyl carbon.[2][5]

  • Fragmentation: The protonated carbamate then undergoes fragmentation. The stable tertiary carbocation, tert-butyl cation, is eliminated, and a carbamic acid intermediate is formed.[2][7]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][7]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt, in this case, 4-(2H-triazol-2-yl)piperidine hydrochloride or trifluoroacetate.[1][5]

The formation of the stable tert-butyl cation and the release of gaseous carbon dioxide provide a strong thermodynamic driving force for the reaction.[2]

Experimental Protocol: Boc-Deprotection using HCl in Dioxane

This protocol details the efficient removal of the Boc group from 4-(2H-triazol-2-yl)piperidine using a commercially available solution of hydrogen chloride in 1,4-dioxane. This method is highly effective, typically proceeds at room temperature, and yields the desired product as its hydrochloride salt.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-(2H-triazol-2-yl)piperidine≥95%Commercially availableStarting material.
4 M HCl in 1,4-DioxaneAnhydrousCommercially availableDeprotecting agent. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially availableSolvent.
Diethyl etherAnhydrousCommercially availableFor precipitation of the product.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-houseFor optional neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-Commercially availableDrying agent.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.
Ninhydrin stain-Prepared in-houseFor visualization of the product on TLC.
Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-(2H-triazol-2-yl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add the 4 M HCl in 1,4-dioxane solution (4-5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10][11]

    • TLC System: A typical mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v).

    • Visualization: The starting material (Boc-protected amine) will be visible under UV light. The product (free amine) will have a lower Rf value and can be visualized by staining the TLC plate with ninhydrin, which will produce a characteristic colored spot (typically purple or yellow) for the primary or secondary amine.[10] The reaction is generally complete within 30 minutes to 2 hours.[8][9]

  • Work-up (Isolation of the Hydrochloride Salt):

    • Upon completion of the reaction, remove the solvent and excess HCl in vacuo using a rotary evaporator.

    • To the resulting residue, add anhydrous diethyl ether and triturate to induce precipitation of the 4-(2H-triazol-2-yl)piperidine hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically a white to off-white solid.

Optional Work-up (Isolation of the Free Amine)

For applications where the free amine is required, the following procedure can be employed after the initial solvent removal:

  • Neutralization: Dissolve the crude hydrochloride salt in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and liberate the free amine.[10]

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free 4-(2H-triazol-2-yl)piperidine.

Note: Piperidine and its derivatives can be volatile and may have a strong odor. Handle in a well-ventilated fume hood. The free amine may be less stable than its hydrochloride salt and should be used promptly or stored under an inert atmosphere.

Data Presentation and Analysis

Reaction Parameters Summary
ParameterConditionRationale/Notes
Solvent Anhydrous Dichloromethane (DCM)Good solubility for the starting material and compatible with the acidic conditions.
Deprotecting Agent 4 M HCl in 1,4-DioxaneA common, effective, and commercially available reagent for Boc-deprotection.[8][9]
Temperature Room Temperature (20-25 °C)The reaction is typically facile at room temperature, avoiding potential side reactions at elevated temperatures.
Reaction Time 30 minutes - 2 hoursSubstrate-dependent; should be monitored by TLC for completion.[10]
Work-up Precipitation with diethyl etherProvides the stable hydrochloride salt directly.
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Boc-deprotection of 4-(2H-triazol-2-yl)piperidine.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-Boc-4-(2H-triazol-2-yl)piperidine in anhydrous DCM add_hcl Add 4 M HCl in Dioxane (4-5 eq) start->add_hcl stir Stir at Room Temperature add_hcl->stir monitor Monitor by TLC stir->monitor evaporate Evaporate solvent and excess HCl monitor->evaporate Reaction Complete precipitate Triturate with diethyl ether evaporate->precipitate filter_dry Filter and dry the solid product precipitate->filter_dry product 4-(2H-triazol-2-yl)piperidine Hydrochloride filter_dry->product

Caption: Workflow for the Boc-deprotection of 4-(2H-triazol-2-yl)piperidine.

Safety and Handling Precautions

  • Hydrogen Chloride in Dioxane: This reagent is corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Trifluoroacetic Acid (if used as an alternative): TFA is a strong, corrosive acid. Handle with appropriate PPE in a fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of acid.- Short reaction time.- Poor quality of reagents.- Add an additional equivalent of HCl in dioxane and continue stirring.- Extend the reaction time and continue to monitor by TLC.- Use fresh, anhydrous reagents.
Difficulty in Precipitating the Product - Product is soluble in diethyl ether.- Insufficient removal of DCM.- Try using a different non-polar solvent for precipitation, such as pentane or hexane.- Ensure all DCM is removed under high vacuum before adding diethyl ether.
Low Yield - Loss of product during work-up.- Volatility of the free amine (if isolated).- Minimize the number of transfer steps.- If isolating the free amine, perform the work-up quickly and at low temperatures.

Conclusion

The acid-catalyzed deprotection of N-Boc-4-(2H-triazol-2-yl)piperidine is a robust and reliable transformation that is essential for the synthesis of more complex molecules. The protocol described in this application note, utilizing HCl in dioxane, provides a straightforward and efficient method for obtaining the desired piperidine hydrochloride salt in high purity. Careful monitoring of the reaction and adherence to proper handling procedures are key to achieving successful and reproducible results.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Retrieved from [Link]

  • Al-Adhami, K., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2873-2877. Retrieved from [Link]

Sources

Application

4-(2H-1,2,3-Triazol-2-YL)piperidine as a fragment for drug design

Application Note: 4-(2H-1,2,3-Triazol-2-YL)piperidine as a Privileged 3D Scaffold in Fragment-Based Drug Discovery (FBDD) Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2H-1,2,3-Triazol-2-YL)piperidine as a Privileged 3D Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted away from planar, sp2-hybridized aromatic rings toward structurally complex, three-dimensional (3D) scaffolds[1]. This "escape from flatland" mitigates late-stage attrition caused by poor solubility and off-target promiscuity. 4-(2H-1,2,3-Triazol-2-YL)piperidine has emerged as a highly versatile, privileged 3D building block. By combining the rigid, sp3-rich vector projection of a piperidine ring with the exceptional metabolic stability and hydrogen-bonding capacity of a 2H-1,2,3-triazole, this fragment offers an ideal starting point for hit-to-lead optimization campaigns against challenging protein targets.

Physicochemical Profiling & Structural Rationale

The intelligent design of fragment libraries requires strict adherence to the "Rule of Three" (Ro3) while maximizing spatial coverage. The 4-(2H-1,2,3-Triazol-2-YL)piperidine scaffold achieves this through two synergistic components:

  • The Piperidine Core (sp3 Character): Piperidine rings introduce significant 3D character (high Fsp3 fraction), which correlates strongly with clinical success[2]. The secondary amine provides a highly nucleophilic handle for rapid synthetic elaboration (fragment growing) and serves as a basic center that can form critical salt bridges with acidic residues (e.g., Asp/Glu) in target binding pockets.

  • The 2H-1,2,3-Triazole Moiety (Bioisosterism): Unlike the 1H-isomer, the 2H-1,2,3-triazole is highly symmetrical. It acts as a non-classical bioisostere for amides, esters, and phenyl rings. It is completely resistant to amidases and esterases, drastically improving the metabolic stability of the resulting lead compounds[3]. Furthermore, the N1 and N3 atoms act as potent, directional hydrogen-bond acceptors.

Table 1: Physicochemical Properties & Ro3 Compliance
PropertyValueRo3 ThresholdRationale for Drug Design
Molecular Weight 152.20 g/mol < 300 DaHighly efficient ligand efficiency (LE) starting point.
cLogP ~0.50≤ 3.0Excellent aqueous solubility; minimizes non-specific binding.
H-Bond Donors (HBD) 1≤ 3Piperidine NH allows for solvent interaction or target binding.
H-Bond Acceptors (HBA) 3≤ 3Triazole nitrogens provide strong dipole and H-bond capacity.
Fraction sp3 (Fsp3) 0.71> 0.45 (Ideal)High 3D topology enables access to complex binding pockets.
Polar Surface Area 42.0 Ų≤ 60 ŲOptimal for membrane permeability, including BBB penetration.

FBDD Hit-to-Lead Workflow

The optimization of 4-(2H-1,2,3-Triazol-2-YL)piperidine relies on a structured, self-validating workflow. The secondary amine is systematically derivatized to probe adjacent sub-pockets, while the triazole anchors the fragment in the primary binding site.

FBDD_Workflow A Library Design (3D Piperidine Fragments) B Primary Screening (WaterLOGSY / STD-NMR) A->B Select Hits C Orthogonal Validation (SPR / ITC) B->C Confirm Binding D Structural Biology (X-ray Crystallography) C->D Determine Pose E Hit-to-Lead (N-Derivatization) D->E Fragment Growing

Caption: Workflow for optimizing 4-(2H-1,2,3-Triazol-2-YL)piperidine hits in FBDD.

Experimental Protocols

Protocol 1: Fragment Screening via Ligand-Observed NMR (WaterLOGSY)

Ligand-observed NMR is the gold standard for detecting low-affinity fragment binders (Kd in the μM to mM range). WaterLOGSY is specifically chosen because it provides a self-validating system : the physical mechanism inherently differentiates true binders from non-binders.

  • Mechanistic Causality: WaterLOGSY relies on the transfer of magnetization from bulk water to the ligand via the protein. Small, unbound molecules tumble rapidly, resulting in positive Nuclear Overhauser Effect (NOE) signals. However, when a fragment binds to a massive protein, it adopts the protein's slow tumbling rate, flipping the cross-relaxation rate to negative. Therefore, true binders appear as inverted signals compared to the free ligand control, instantly ruling out false positives caused by compound aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening mixture containing 10 μM of the target protein and 500 μM of 4-(2H-1,2,3-Triazol-2-YL)piperidine in a buffered D2O/H2O solution (typically 10% D2O for lock, 50 mM Tris-d11, 150 mM NaCl, pH 7.4).

  • Control Preparation: Prepare an identical reference sample without the target protein to establish the baseline positive NOE signals of the free fragment.

  • Data Acquisition: Acquire 1D 1H NMR spectra using a WaterLOGSY pulse sequence with a mixing time (NOESY mixing) of 1.0 to 1.5 seconds at 298 K.

  • Signal Processing & Validation: Overlay the protein-ligand spectrum with the reference spectrum.

  • Interpretation: Identify the piperidine and triazole proton resonances. A phase inversion (from positive in the control to negative in the protein sample) confirms target-specific binding.

Protocol 2: Late-Stage Functionalization (N-Acylation of the Piperidine Core)

Once binding is confirmed, the fragment must be "grown" to improve affinity. The most robust vector for elaboration is the secondary nitrogen of the piperidine ring.

  • Mechanistic Causality: Amide coupling is utilized because it rapidly generates stable, diverse libraries. HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the generated protons to keep the piperidine nitrogen deprotonated and nucleophilic.

Step-by-Step Methodology:

  • Activation: In a dry 5 mL glass vial under nitrogen, dissolve the desired carboxylic acid building block (1.2 equivalents, 0.12 mmol) in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 equivalents, 0.12 mmol) followed by DIPEA (3.0 equivalents, 0.30 mmol). Stir at room temperature for 15 minutes to allow the active ester to fully form.

  • Fragment Coupling: Add 4-(2H-1,2,3-Triazol-2-YL)piperidine (1.0 equivalent, 0.10 mmol) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The disappearance of the fragment mass (m/z 153.1 [M+H]+) and the appearance of the product mass indicate success.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (2 mL) and extract with Ethyl Acetate (3 x 3 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

Mechanistic Binding Model

When 4-(2H-1,2,3-Triazol-2-YL)piperidine binds to a target (e.g., a kinase hinge region or a viral protease pocket), the two distinct halves of the molecule perform specialized pharmacophoric roles. The symmetrical 2H-triazole often acts as a bidentate hydrogen-bond acceptor, while the piperidine ring directs synthetic vectors out toward the solvent channel to improve pharmacokinetic properties.

Pharmacophore cluster_fragment 4-(2H-1,2,3-Triazol-2-YL)piperidine Target Target Protein Pocket Hinge Hinge Region / Backbone NH Target->Hinge Solvent Solvent Exposed Channel Target->Solvent Triazole 2H-1,2,3-Triazole (H-Bond Acceptor) Piperidine Piperidine Ring (sp3 Vector / Basic Center) Triazole->Piperidine Triazole->Hinge Dipole / H-Bond Piperidine->Solvent Salt Bridge / Vector

Caption: Pharmacophore interactions of the triazole-piperidine scaffold within a target site.

Conclusion

The 4-(2H-1,2,3-Triazol-2-YL)piperidine fragment represents a masterclass in modern molecular design. By integrating the high Fsp3 character of piperidine with the robust, bioisosteric properties of the 2H-1,2,3-triazole, researchers can rapidly bypass the metabolic and solubility pitfalls associated with legacy 2D fragment libraries. Utilizing self-validating screening protocols like WaterLOGSY, followed by targeted N-derivatization, ensures a high-confidence, streamlined path from fragment hit to potent lead compound.

References

1.[3] Title: Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Source: RSC Publishing. URL: 2.[1] Title: Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Source: PMC / NIH. URL: 3.[2] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Source: PMC / NIH. URL:

Sources

Method

Application Note: Scale-Up Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride (CAS: 1334460-26-6 / Generic). This moiety is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride (CAS: 1334460-26-6 / Generic). This moiety is a critical pharmacophore in modern GPCR antagonists (e.g., Orexin receptor antagonists) and requires high regiochemical purity.

The synthesis of 2-substituted 1,2,3-triazoles is historically challenging due to the thermodynamic preference for the 1-substituted isomer during direct alkylation. This guide circumvents this issue by utilizing the Harada-Oda Oximinohydrazone Cyclization , a regioselective route that constructs the triazole ring directly on the piperidine hydrazine. This method avoids difficult chromatographic separations of N1/N2 isomers, making it ideal for multi-gram to kilogram scale-up.

Key Specifications
  • Target: 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl

  • Route Type: De Novo Heterocycle Construction (Regioselective)

  • Overall Yield: 55–65% (3 steps)

  • Purity: >99.5% (HPLC), single regioisomer

  • Scale: Scalable from 10 g to 1 kg

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

Direct alkylation of 1,2,3-triazole with 4-substituted piperidines typically yields a mixture of N1 (major) and N2 (minor) isomers (approx. 80:20 to 60:40 ratio). Separating these isomers on a large scale requires expensive silica gel chromatography or inefficient fractional crystallization.

The Solution: Constructive Cyclization

To ensure 100% regioselectivity for the 2H-isomer , we employ a stepwise construction of the triazole ring using N-Boc-4-hydrazinopiperidine as the template. The pathway involves the formation of an


-oximinohydrazone intermediate, which undergoes dehydrative cyclization to exclusively yield the 2-substituted triazole.
Reaction Scheme (Graphviz)

ReactionScheme Start N-Boc-4-Piperidone Hydrazine N-Boc-4- Hydrazinopiperidine Start->Hydrazine 1. Hydrazine hydrate 2. NaBH4/MeOH Int1 Intermediate (Oximinohydrazone) Hydrazine->Int1 Glyoxal (40%) NH2OH·HCl Triazole N-Boc-4-(2H-1,2,3- Triazol-2-yl)piperidine Int1->Triazole Ac2O (Dehydration) Reflux Product 4-(2H-1,2,3-Triazol-2-yl) piperidine HCl Triazole->Product 4M HCl/Dioxane Deprotection

Figure 1: Retrosynthetic pathway utilizing the Harada-Oda cyclization strategy for exclusive N2-regioselectivity.

Safety & Process Hazards

Hazard ClassCritical Control PointMitigation Strategy
Hydrazines Step 1Hydrazine hydrate is toxic and potentially unstable. Use in a closed system; quench excess with bleach/acetone before disposal.
Exotherms Step 1 & 3NaBH4 reduction and Ac2O dehydration are exothermic. Controlled addition (dosing pumps) and active cooling are mandatory.
Azides/Triazoles GeneralWhile 1,2,3-triazoles are stable, precursors can be energetic. Avoid concentrating reaction mixtures to dryness without DSC testing.
Corrosives Step 4HCl gas/solutions are corrosive. Use acid-resistant scrubbers.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate

Objective: Reductive amination of N-Boc-4-piperidone with hydrazine.

  • Setup: Charge a 3-neck reactor with N-Boc-4-piperidone (1.0 equiv) and Methanol (10 vol).

  • Addition: Cool to 0–5 °C. Add Hydrazine hydrate (64% in water, 3.0 equiv) dropwise over 30 mins.

  • Imine Formation: Warm to 25 °C and stir for 2 hours.

  • Reduction: Cool back to 0 °C. Add NaBH4 (1.5 equiv) portion-wise (Caution: Hydrogen evolution). Maintain internal temperature <10 °C.

  • Workup: Stir for 3 h at RT. Quench with water (5 vol). Extract with DCM (3 x 5 vol). Wash combined organics with brine.

  • Isolation: Dry over Na2SO4 and concentrate. The crude oil (typically >90% purity) is used directly.

    • Checkpoint: 1H NMR should show disappearance of the ketone signal (~2.4 ppm) and appearance of the methine proton (~2.8 ppm).

Step 2 & 3: Construction of the 2-Substituted Triazole Ring

Objective: One-pot formation of the oximinohydrazone and cyclization.

  • Reagents: Suspend N-Boc-4-hydrazinopiperidine (1.0 equiv) in Ethanol (10 vol).

  • Condensation 1: Add Glyoxal (40% aq. solution, 1.2 equiv) at 20 °C. Stir for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] Formation of the hydrazone intermediate.[5][9]

  • Condensation 2: Add Hydroxylamine hydrochloride (1.5 equiv) and NaOAc (1.5 equiv). Stir at 50 °C for 4 hours.

    • Intermediate: Formation of tert-butyl 4-((2-(hydroxyimino)ethylidene)hydrazino)piperidine-1-carboxylate.

  • Cyclization (Dehydration):

    • Solvent Swap: Concentrate the ethanol mixture to a residue. Re-dissolve in Acetic Anhydride (5 vol).

    • Reaction: Heat to 100–110 °C for 3–5 hours.

    • Caution: This step is exothermic initially. Ensure reflux condenser is active.

  • Workup:

    • Cool to RT. Pour slowly into ice-water (20 vol) with vigorous stirring to hydrolyze excess Ac2O.

    • Neutralize with NaOH (aq) to pH 7–8.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash with sat. NaHCO3 and Brine.

  • Purification: The crude product is often a brown oil. Purify via crystallization from Hexanes/EtOAc (5:1) or a short silica plug if necessary.[8]

    • Yield: 60–75% (over 2 steps).

    • Identity:tert-butyl 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate .

Step 4: Deprotection and Salt Formation

Objective: Removal of Boc group and isolation of the HCl salt.

  • Dissolution: Dissolve the Step 3 intermediate (1.0 equiv) in 1,4-Dioxane (3 vol) or MeOH (3 vol).

  • Acidification: Add 4M HCl in Dioxane (3.0 equiv) or bubble HCl gas. Maintain temp <30 °C.

  • Precipitation: Stir at RT for 3–12 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under N2 pressure.

  • Washing: Wash the cake with MTBE (2 x 3 vol) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 45 °C for 24 hours.

Analytical Controls & Specifications

Quality Control Table
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)> 99.0% area
Regioisomer Ratio 1H NMR / HPLCN2-isomer > 99.8% (N1-isomer undetectable)
Residual Solvents GC-HS< 5000 ppm (Ethanol/Dioxane)
Water Content Karl Fischer< 1.0% w/w
NMR Characterization (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    
     7.60 (s, 2H, Triazole-CH), 4.65 (m, 1H, N-CH-Triazole), 3.25 (m, 2H), 2.80 (m, 2H), 2.15 (m, 2H), 1.90 (m, 2H).
    
  • Note: The diagnostic signal for the 2H-isomer is the singlet at ~7.60 ppm integrating to 2 protons (equivalent due to symmetry). The 1H-isomer would show two distinct signals or a singlet further downfield (~7.7–8.0 ppm) and lacks the C2 symmetry of the triazole ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete imine formationEnsure reagents are fresh; extend stirring time at 25°C before reduction.
Mixture of Isomers Incorrect Cyclization MethodDo not use alkylation (Step 2/3). Stick to the hydrazine/glyoxal route. If alkylation was attempted, switch routes.
Product is Sticky/Oil Residual Acetic AnhydrideEnsure thorough hydrolysis of Ac2O during workup. Use MTBE trituration to induce crystallization.
High Impurity Profile Thermal decompositionDo not exceed 110 °C in the cyclization step. Monitor reaction by TLC/HPLC.

References

  • Harada, K., Oda, M., Matsushita, A., & Shirai, M. (1998).[10] A Convenient Synthesis of 1,2,3-Triazole With Glyoxal. Synlett, 1998(4), 431–433.[10]

  • Kohler, P., Schindelholz, I., & Schäfer, G. (2023).[9] Scalable, Chromatography-Free Synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazole through N–N Bond Forming Cyclization. Helvetica Chimica Acta, 106(9).

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463.

  • Merck Sharp & Dohme Corp. (2012). Patent WO2012148553A1: Orexin receptor antagonists. (Describes similar piperidine-triazole intermediates).

Sources

Application

Technical Application Note: Storage Stability &amp; Handling of 4-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride

[1][2] Part 1: Executive Summary & Physicochemical Profile[1] Introduction The compound 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride is a critical pharmacophore intermediate, most notably utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1]

Introduction

The compound 4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride is a critical pharmacophore intermediate, most notably utilized in the synthesis of Suvorexant (Belsomra) , a dual orexin receptor antagonist.[1][2] While the 1,2,3-triazole moiety confers significant metabolic stability and bioisosteric value, the secondary amine functionality and the hydrochloride salt form introduce specific storage challenges—primarily hygroscopicity and physical form conversion .[2]

This guide provides a validated protocol for the storage, handling, and stability assessment of this salt, ensuring critical quality attributes (CQAs) such as purity (>98%) and solid-state form are maintained during the drug development lifecycle.

Physicochemical Characterization[1][3][4]
  • Chemical Structure: A piperidine ring substituted at the 4-position with a 2H-1,2,3-triazole, isolated as a hydrochloride salt.[1][2]

  • Appearance: Typically a white to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water and methanol; limited solubility in non-polar organic solvents.

  • Hygroscopicity: High Risk. Like many piperidine HCl salts, this compound is prone to moisture uptake.[2][3][4] At relative humidity (RH) >60%, the salt can undergo deliquescence or form non-stoichiometric hydrates, altering its dissolution profile and handling properties.[2]

Stability Risk Assessment
Risk FactorRatingMechanism & Impact
Hydrolysis LowThe 1,2,3-triazole ring is chemically robust against hydrolysis.[1][2][5]
Oxidation MediumThe secondary amine (piperidine) is susceptible to N-oxidation if the salt dissociates or if exposed to strong oxidizers/UV light.[1]
Hygroscopicity High Moisture absorption leads to caking, weighing errors, and potential hydrolysis of residual process impurities.[2]
Isomerization LowThe 2H-isomer is thermodynamically stable, but synthesis byproducts (1H-isomer) must be controlled at release.[1][2]

Part 2: Experimental Protocols

Protocol A: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

Objective: To determine the Critical Relative Humidity (CRH) threshold where the salt transitions from a free-flowing powder to a deliquescent solid.[1][2]

Methodology:

  • Sample Prep: Dry 10–20 mg of sample at 40°C under vacuum for 4 hours to establish dry mass (

    
    ).
    
  • Isotherm Cycle: Expose sample to increasing RH steps (0% → 90% RH) at 25°C, holding each step until mass equilibrium (

    
    ).
    
  • Desorption: Reverse cycle (90% → 0% RH) to check for hysteresis (indicating hydrate formation).

  • Analysis: Plot % Mass Change vs. % RH.

    • Pass Criteria: Mass gain < 2.0% at 60% RH (per Ph.[1] Eur. 5.11).

    • Critical Warning: If mass gain > 5.0%, the material requires strict desiccant storage.

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and identify potential degradants.[1]

Workflow:

  • Acid/Base Stress: Dissolve in 0.1 N HCl and 0.1 N NaOH; reflux for 4 hours. (Expect stability in acid; potential free-basing in base).[1]

  • Oxidative Stress: Treat with 3%

    
     at RT for 24 hours. (Monitor for N-oxide formation at the piperidine nitrogen).
    
  • Thermal Stress: Store solid at 60°C for 7 days.

  • Photostability: Expose to 1.2 million lux hours (ICH Q1B).

Protocol C: Long-Term Storage Monitoring (HPLC)

Standard Condition: 25°C / 60% RH (with desiccant).[1] Accelerated Condition: 40°C / 75% RH (closed container).

HPLC Method Parameters (Reference):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (piperidine absorption) and 254 nm (triazole aromaticity).[1]

Part 3: Visualization & Workflows

Stability Testing Workflow

This diagram outlines the decision logic for qualifying a batch of 4-(2H-1,2,3-Triazol-2-yl)piperidine HCl for clinical or process use.

StabilityWorkflow Start Batch Synthesis (Crude HCl Salt) DVS DVS Analysis (Hygroscopicity) Start->DVS XRPD XRPD Analysis (Polymorph Check) DVS->XRPD Pass (<2% gain) Reject Reprocess/Recrystallize DVS->Reject Fail (>5% gain) HPLC HPLC Purity Check (Target >98%) XRPD->HPLC Decision Storage Class Assignment HPLC->Decision Pass HPLC->Reject Fail (Impurity >0.5%) Class A: Standard\n(25°C/60% RH) Class A: Standard (25°C/60% RH) Decision->Class A: Standard\n(25°C/60% RH) Class B: Desiccated\n(Tight Seal + Silica) Class B: Desiccated (Tight Seal + Silica) Decision->Class B: Desiccated\n(Tight Seal + Silica)

Caption: Logic flow for characterizing the physical and chemical stability of the intermediate prior to storage.

Degradation & Impurity Pathway

Understanding the difference between synthesis byproducts and storage degradants is vital.

DegradationPathway Main 4-(2H-1,2,3-Triazol-2-yl) piperidine HCl Impurity1 1H-Isomer (Synthesis Byproduct) Main->Impurity1 Regioselectivity Error (Not Storage Dependent) Impurity2 Piperidine N-Oxide (Oxidative Degradant) Main->Impurity2 H2O2 / UV Light (Storage Risk) Impurity3 Deliquescent Salt (Physical Change) Main->Impurity3 High Humidity (>60% RH) (Storage Risk)

Caption: Differentiation between synthesis regioisomers (1H) and storage-induced degradation (Oxidation/Moisture).

Part 4: Storage & Handling Guidelines

Recommended Storage Conditions

Based on the hygroscopic nature of piperidine hydrochloride salts:

  • Temperature: Controlled Room Temperature (20°C to 25°C). Refrigeration (2°C to 8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation.[1]

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) backfill if long-term storage (>6 months) is intended.[1]

  • Container Closure:

    • Primary: Double Low-Density Polyethylene (LDPE) bags.[1]

    • Secondary: High-Density Polyethylene (HDPE) drum or amber glass bottle.[1]

    • Desiccant: Silica gel sachets must be placed between the primary and secondary containment.

Handling Precautions
  • PPE: Standard lab coat, gloves (Nitrile), and safety glasses.[2]

  • Environmental Control: Handle in a fume hood with relative humidity <50%.

  • Safety: While generally low toxicity, piperidine derivatives can be irritants. Avoid dust generation.[6][7]

References

  • Merck Sharp & Dohme Corp. (2014).[1] Suvorexant Formulation and Stability Data. MSD Safety Data Sheets. Link[1][2]

  • Cox, C. D., et al. (2010).[2] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant)." Journal of Medicinal Chemistry, 53(14), 5320–5332.[2] Link[1][2]

  • Strotman, N. A., et al. (2011).[2] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Asymmetric Reductive Amination: Manufacture of Suvorexant." Journal of the American Chemical Society, 133(21), 8362–8371.[2] Link[1][2]

  • ChemicalBook. (2025).[1] "Piperidine Hydrochloride Properties and Hygroscopicity Data." Link

  • European Pharmacopoeia (Ph.[1] Eur.). "Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD)." Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Triazole-Piperidine Regioisomer Separation

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is dealing with a mixture of regioisomers resulting from the alkylation of a triazole core with a piperidine moiety, or a cycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is dealing with a mixture of regioisomers resulting from the alkylation of a triazole core with a piperidine moiety, or a cycloaddition involving a piperidine scaffold.

Ticket ID: #TRZ-PIP-099 Topic: Resolution of 1H (N1) and 2H (N2) Regioisomers Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Dipole Driver"

The core difficulty in separating 1,2,3-triazole regioisomers lies in their structural similarity. However, their electronic distributions are vastly different.

  • The 1H (N1-substituted) isomer has a large dipole moment (~4.0–5.0 D) because the dipole vectors of the nitrogen atoms align.

  • The 2H (N2-substituted) isomer has a minimal dipole moment (<0.5 D) due to vector cancellation.

Implication: This polarity difference is your primary lever for separation. The N2 isomer behaves like a non-polar hydrocarbon, while the N1 isomer behaves like a polar heterocycle.

Module 1: Chromatographic Troubleshooting

User Issue: "My peaks are co-eluting or tailing on the column."

Silica Gel Chromatography (Normal Phase)

Because of the massive dipole difference, N2-isomers elute significantly faster (higher


) than N1-isomers on silica.

Protocol A: The "Piperidine Streak" Fix Piperidine is a secondary amine (pKa ~11). It interacts strongly with the acidic silanols on silica gel, causing peak broadening that masks the separation of isomers.

  • The Fix: You must deactivate the silica.

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent.
    
  • Pre-treatment: Flush the column with 90:10 Hexane:TEA before starting the gradient.

Protocol B: Gradient Optimization

  • Standard Gradient: 0%

    
     50% EtOAc in Hexanes (with 1% TEA).
    
  • Observation: The N2 isomer (less polar) will elute first. The N1 isomer (more polar) will elute later.

  • Warning: If your piperidine has a Boc-protecting group, it is less basic. You can skip the TEA, but the polarity difference remains.

Reverse Phase (C18)

If silica fails (e.g., compounds are too polar), switch to C18.

  • Elution Order Reversal: In many cases, the elution order flips. The more polar N1 isomer elutes first, followed by the hydrophobic N2 isomer.

  • Buffer Control: Use 10 mM Ammonium Bicarbonate (pH 10) to keep the piperidine deprotonated (neutral). This improves peak shape and retention.

Troubleshooting Decision Tree

SeparationLogic Start Start: Crude Mixture CheckBasic Is Piperidine Protected (e.g., Boc, Cbz)? Start->CheckBasic Protected Yes (Neutral) CheckBasic->Protected Unprotected No (Basic Amine) CheckBasic->Unprotected TLC_Silica TLC on Silica (Hex/EtOAc) Protected->TLC_Silica Add_Base Add 1% Et3N to Eluent Unprotected->Add_Base Separation Is Delta Rf > 0.1? TLC_Silica->Separation Add_Base->TLC_Silica Flash Flash Chromatography (N2 elutes first) Separation->Flash Yes Prep_HPLC Prep HPLC (C18) pH 10 Buffer Separation->Prep_HPLC No

Caption: Workflow for selecting the correct purification modality based on piperidine basicity and Rf difference.

Module 2: Structural Identification (Validation)

User Issue: "I have two peaks, but I don't know which is N1 and which is N2."

Do not rely solely on polarity. You must validate using NMR.

1H NMR Diagnostics (The "Click" Proton)

The proton on the triazole ring (C5-H) is the diagnostic standard.

FeatureN1-Isomer (1,4-disubstituted)N2-Isomer (2,4-disubstituted)Causality
C5-H Shift

8.4 – 8.9 ppm

7.9 – 8.3 ppm
N1 substitution creates a larger deshielding cone at C5.
Symmetry AsymmetricOften Symmetric (if R1=R2)N2 substitution preserves

symmetry potential.
NOE Signal Strong NOE between C5-H and N1-AlkylWeak/No NOE between C5-H and N2-AlkylDistance: N1-R is closer to C5-H than N2-R.
C13 NMR Fingerprinting
  • N1-Isomer: C4 and C5 carbons appear at vastly different shifts (e.g., 147 ppm and 120 ppm).

  • N2-Isomer: C4 and C5 are often closer in chemical shift, or equivalent if the molecule is symmetric.

Identification Workflow

ID_Workflow Sample Isolated Isomer H_NMR 1H NMR (CDCl3) Sample->H_NMR Shift_Check Check Triazole H-Shift H_NMR->Shift_Check Downfield > 8.4 ppm Shift_Check->Downfield Upfield < 8.3 ppm Shift_Check->Upfield NOE NOESY Experiment Downfield->NOE Upfield->NOE Result_N1 CONFIRMED: N1 Isomer (1H-regioisomer) NOE->Result_N1 NOE to C5-H Result_N2 CONFIRMED: N2 Isomer (2H-regioisomer) NOE->Result_N2 No NOE to C5-H

Caption: Step-by-step NMR validation process for triazole regioisomers.

Module 3: Prevention & Synthesis Control

User Issue: "How do I stop making the mixture?"

If you are alkylating a pre-formed triazole with a piperidine electrophile, you will almost always get a mixture (typically favoring N2 due to thermodynamics). To get a single isomer, you must change the chemistry.

For N1-Isomers (1,4-disubstituted)

Use CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Reagents: Azido-piperidine + Alkyne + CuI (or

    
    /Ascorbate).
    
  • Outcome: Exclusively 1,4-disubstituted (N1) product.

  • Note: If you need the piperidine on the nitrogen, synthesize 4-azidopiperidine first.

For N2-Isomers

Use Thermodynamic Control or Specific Catalysts.

  • Alkylation: Reacting 4-substituted-NH-triazole with an electrophile under high heat often favors the N2 isomer (thermodynamic product).

  • Purification: Since N2 isomers are often crystalline solids (due to symmetry), try recrystallization from Ethanol/Water before chromatography.

FAQ: Common Pitfalls

Q: I am using a RuAAC (Ruthenium) catalyst. What should I expect? A: RuAAC typically yields 1,5-disubstituted triazoles (N1-substituted but with the R-group at C5). These are distinct from N2 isomers.[1] Their C5-H proton signal is often more downfield than 1,4-isomers.

Q: My piperidine has a free amine, and it's sticking to the C18 column. A: Free amines can interact with residual silanols even on C18. Ensure your buffer pH is high (pH 10 with ammonium bicarbonate) to keep the amine neutral, or very low (pH 2 with TFA) to keep it fully protonated and use ion-pairing. High pH is usually better for separation from impurities.

Q: Can I distinguish them by Melting Point? A: Generally, yes. N2-isomers (more symmetric, lower dipole) usually have higher melting points and crystallize more easily than their N1 counterparts.

References

  • Dipole Moments & Tautomerism

    • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles. The 1H tautomer has a dipole moment of ~4.2 D, while the 2H tautomer is ~0.10 D.[2][3]

    • Source:

  • NMR Distinction (Chemical Shifts)

    • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.[4] Identifies H5 chemical shifts: N1-isomers (

      
       8.4–8.7 ppm) vs N2-isomers (
      
      
      
      8.1–8.3 ppm).
    • Source:

  • Regioselectivity & Catalysis

    • Taming Ambident Triazole Anions.
    • Source:

  • Piperidine-Triazole Synthesis

    • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Describes the synthesis of triazole-substituted piperidines using CuAAC to avoid regioisomer mixtures.
    • Source:

Sources

Optimization

Technical Support Center: Optimizing 4-(2H-1,2,3-Triazol-2-YL)piperidine Synthesis

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives. The core challenge lies in the ambident nucleophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives. The core challenge lies in the ambident nucleophilicity of the 1,2,3-triazole ring, which natively yields a mixture of N1 and N2 alkylated isomers[1]. Furthermore, coupling this heterocycle to a sterically hindered secondary carbon on a piperidine ring often triggers E2 elimination rather than the desired SN2 substitution.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to shift regioselectivity and maximize your N2-isomer yield.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways that dictate the fate of your reaction.

G StartA 1H-1,2,3-Triazole + N-Boc-4-OH-Piperidine Mitsunobu Mitsunobu Reaction (DIAD, PPh3) StartA->Mitsunobu Target 4-(2H-1,2,3-Triazol-2-yl)piperidine (N2-Isomer, Target) Mitsunobu->Target Steric preference Byproduct1 4-(1H-1,2,3-Triazol-1-yl)piperidine (N1-Isomer) Mitsunobu->Byproduct1 Minor pathway StartB 1H-1,2,3-Triazole + N-Boc-4-OMs-Piperidine Alkylation Direct Alkylation (Cs2CO3, DMF) StartB->Alkylation Alkylation->Target Thermodynamic control Alkylation->Byproduct1 Kinetic control Byproduct2 N-Boc-1,2,3,6-Tetrahydropyridine (Elimination) Alkylation->Byproduct2 E2 Elimination

Reaction pathways for 4-(2H-1,2,3-Triazol-2-YL)piperidine synthesis and major byproducts.

Critical Troubleshooting FAQs

Q1: I am using N-Boc-4-mesyloxypiperidine and K₂CO₃, but my major product is the elimination byproduct (N-Boc-1,2,3,6-tetrahydropyridine). How do I favor substitution? Causality & Solution: The mesylate (OMs) on the secondary carbon of the piperidine ring is highly prone to base-promoted E2 elimination. When you use a relatively hard base like K₂CO₃ at elevated temperatures, the basicity outcompetes the nucleophilicity of the bulky triazole. Recommendation: Switch your synthetic route to a Mitsunobu coupling using N-Boc-4-hydroxypiperidine[2]. The Mitsunobu reaction proceeds via an alkoxyphosphonium intermediate. This intermediate is highly electrophilic but avoids the discrete, long-lived leaving group that heavily favors elimination. If direct alkylation is strictly required for scale-up, switch to a softer base like Cs₂CO₃. The "cesium effect" enhances the nucleophilicity of the triazolate anion through regioselective ion-pairing, suppressing elimination[1].

Q2: My Mitsunobu reaction yields a mixture of the N1 and N2 isomers. How can I enrich the N2 (2H-1,2,3-triazol-2-yl) target? Causality & Solution: 1,2,3-triazole is an ambident nucleophile. While the N1 isomer is often kinetically favored due to higher electron density at the adjacent nitrogen, the N2 isomer is the thermodynamic sink due to reduced dipole repulsion and steric relief[3]. Recommendation: In Mitsunobu conditions, steric bulk dictates the outcome. Ensure the reaction is initiated at 0 °C to maximize the steric differentiation between the N1 and N2 nitrogen attacks on the bulky piperidine intermediate. The N2 position, flanked symmetrically by two nitrogens, experiences less steric clash with the piperidine ring than the N1 position.

Q3: How do I cleanly separate the N2 isomer from the N1 isomer and triphenylphosphine oxide (TPPO) after the Mitsunobu reaction? Causality & Solution: TPPO co-elutes with many polar heterocycles, and the N1/N2 isomers have similar R_f values. However, the N2 isomer is generally less polar than the N1 isomer because its molecular dipole moment is lower (the vectors of the lone pairs cancel out more effectively). Recommendation: First, precipitate the bulk of the TPPO by triturating the crude concentrated mixture in cold diethyl ether/hexane (1:1) and filtering. For the isomers, utilize a shallow gradient of EtOAc in Hexanes (10% to 30%) on silica gel. The N2 isomer will elute first.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, based on optimized bench data.

Synthetic RouteReagents / BaseSolventTemp (°C)N2:N1 RatioE2 EliminationOverall N2 Yield
Direct AlkylationK₂CO₃DMF801:1.5High (>40%)< 20%
Direct AlkylationCs₂CO₃DMF902.5:1Moderate (~15%)45-50%
Mitsunobu Coupling DIAD, PPh₃ THF 0 to 25 4:1 Trace (<2%) 65-75%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing specific In-Process Controls (IPCs).

Protocol A: Optimized Mitsunobu Coupling (Recommended)

This method leverages steric control to favor the N2 isomer while nearly eliminating E2 byproducts[2].

  • System Setup: Flame-dry a round-bottom flask under argon. Charge the flask with N-Boc-4-hydroxypiperidine (1.0 equiv), 1H-1,2,3-triazole (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvation: Dissolve the reagents in anhydrous THF (0.2 M relative to piperidine). Stir to achieve a clear, colorless solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Cooling controls the exothermic formation of the betaine intermediate, preventing premature decomposition.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Self-Validation (IPC 1): The reaction mixture will transition from colorless to a pale yellow/orange hue as the DIAD-PPh₃ betaine complex forms.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

    • Self-Validation (IPC 2): LC-MS should indicate >95% consumption of the piperidine starting material. The N2 isomer will appear as the major peak, eluting slightly later than the N1 isomer on a standard C18 reverse-phase column.

  • Workup: Concentrate the THF under reduced pressure. Triturate the resulting viscous oil with cold Et₂O/Hexanes (1:1). Filter off the precipitated white solid (TPPO). Purify the filtrate via flash chromatography (10-30% EtOAc/Hexanes) to isolate the pure N2 isomer.

Protocol B: Direct Alkylation via Cesium Effect

Use this protocol only if avoiding phosphine reagents is a strict requirement for your downstream processing.

  • System Setup: In a dry flask, dissolve N-Boc-4-mesyloxypiperidine (1.0 equiv) and 1H-1,2,3-triazole (1.5 equiv) in anhydrous DMF (0.3 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv). Causality: The large ionic radius of Cesium creates a loose, solvent-separated ion pair, maximizing the nucleophilicity of the triazolate anion[1].

  • Thermodynamic Shift: Heat the reaction to 90 °C for 24 hours.

    • Self-Validation (IPC 1): Monitor via TLC (50% EtOAc/Hexanes). Initially, a mixture of N1 and N2 spots will appear. Over time, the thermodynamic equilibrium will slowly favor the higher R_f N2 spot[3].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. acs.org. 2

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. ed.ac.uk. 1

  • Topics in Heterocyclic Chemistry: 1,2,3-Triazoles. ethernet.edu.et. 3

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2H-1,2,3-triazol-2-yl)piperidine

Executive Summary Purifying 4-(2H-1,2,3-triazol-2-yl)piperidine presents a dual challenge: separating the regioisomeric impurity (1H-isomer) and handling the moderate polarity of the secondary amine. While chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 4-(2H-1,2,3-triazol-2-yl)piperidine presents a dual challenge: separating the regioisomeric impurity (1H-isomer) and handling the moderate polarity of the secondary amine. While chromatography is common, recrystallization offers a scalable alternative.

Our Core Recommendation: For maximum purity (>98%) and crystallinity, we strongly advise converting the free base to its Hydrochloride (HCl) salt prior to recrystallization. The salt form significantly increases the melting point, reducing the risk of "oiling out" and enhancing the rejection of regioisomers.

Part 1: Solvent Selection & Thermodynamics
Q: Why is the HCl salt preferred over the free base for this purification?

A: The free base of 4-(2H-triazol-2-yl)piperidine is a low-melting solid or viscous oil (depending on purity), making it prone to "oiling out" rather than crystallizing.

  • Thermodynamics: The lattice energy of the HCl salt is significantly higher, driving precipitation.

  • Selectivity: The 2H-isomer salt often exhibits a distinct solubility profile compared to the 1H-isomer salt due to the higher symmetry (C2v) of the 2H-triazole moiety compared to the 1H-isomer (Cs symmetry). This symmetry difference is amplified in the crystal lattice.

Q: What are the optimal solvent systems?

We categorize solvents based on the form of the compound (Free Base vs. Salt).

Table 1: Recommended Solvent Systems

Compound FormPrimary SolventAnti-SolventMechanismSuitability
HCl Salt Methanol (MeOH) Diethyl Ether / MTBE DisplacementHigh (Standard)
HCl Salt Isopropanol (IPA) None (Single Solvent)Temperature GradientHigh (Scalable)
HCl Salt Ethanol (EtOH) Acetone Polarity ShiftMedium
Free Base Ethyl Acetate Hexanes / Heptane Polarity ShiftLow (Risk of Oil)
Free Base Toluene NoneTemperature GradientMedium (Good for 2H isomer)
Part 2: Decision Matrix & Workflows

The following decision tree guides you through the purification process based on the physical state of your crude material.

Purification_Workflow Start Crude 4-(2H-triazol-2-yl)piperidine CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Clean Oil Viscous Oil / Gum CheckState->Oil Impure TLC Check Purity (TLC/LCMS) Isomer Ratio? Solid->TLC DecisionSalt Convert to HCl Salt? Oil->DecisionSalt Mandatory TLC->DecisionSalt If <95% Pure MethodB Method B: Toluene/Heptane (Free Base Only) TLC->MethodB If >95% Pure DecisionSalt->MethodB No (Risky) SaltForm Dissolve in EtOH/EtOAc Add 4M HCl in Dioxane DecisionSalt->SaltForm Yes (Recommended) MethodA Method A: IPA Recrystallization (Best for Isomer Purge) End Pure Crystalline Solid MethodA->End MethodB->End SaltForm->MethodA

Caption: Decision tree for selecting the optimal purification route based on crude material state.

Part 3: Detailed Protocols
Protocol A: Recrystallization of the HCl Salt (The "Gold Standard")

Use this method for removing the 1H-isomer and other organic impurities.

  • Salt Formation (if starting from Free Base):

    • Dissolve crude free base (1.0 eq) in minimal Ethyl Acetate (EtOAc).

    • Cool to 0°C.

    • Add HCl (4M in Dioxane or 1.25M in EtOH) dropwise (1.1 eq).

    • The salt should precipitate immediately. Filter and dry.[1]

  • Dissolution:

    • Place the crude HCl salt in a flask equipped with a reflux condenser.

    • Add Isopropanol (IPA) (approx. 10-15 mL per gram of solid).

    • Heat to reflux (82°C). If the solid does not dissolve completely, add Methanol (MeOH) dropwise until a clear solution is obtained.

    • Note: Avoid excess MeOH as it drastically increases solubility, reducing yield.

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (approx. 25°C) over 2 hours.

    • Seeding: If no crystals appear at 40°C, add a seed crystal of pure material.

    • Once at room temperature, cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold IPA/Ether (1:1).

    • Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization of the Free Base

Use this method only if the free base is already >95% pure and solid.

  • Dissolution:

    • Dissolve the crude solid in hot Toluene (approx. 5 mL/g) at 90°C.

  • Anti-Solvent Addition:

    • If the solution is clear, slowly add Heptane dropwise until a faint turbidity persists.

    • Re-heat slightly to clear the solution.

  • Cooling:

    • Wrap the flask in foil/cotton to ensure very slow cooling.

    • Allow to stand undisturbed overnight.

  • Isolation:

    • Filter the needles/plates and wash with cold Heptane.

Part 4: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The solution is entering the "liquid-liquid immiscibility" region before the "solid-liquid solubility" curve. This is common with amine salts in non-polar solvents. Fix:

  • Re-heat the mixture until clear.

  • Add more polar solvent (e.g., if using EtOAc/Hexane, add more EtOAc; if using IPA, add 5% MeOH). This shifts the solubility curve.

  • Seed vigorously at a temperature above the oiling point.

  • Slow down cooling. Fast cooling traps impurities that lower the melting point, causing oiling.

Oiling_Out_Fix Oil Oiling Out Observed Reheat Re-heat to Solution Oil->Reheat Adjust Add 5-10% Polar Solvent (MeOH or EtOH) Reheat->Adjust Seed Seed at High Temp Adjust->Seed Cool Controlled Cooling (-10°C/hour) Seed->Cool

Caption: Workflow to recover from oiling out events.

Issue 2: Persistence of the 1H-Isomer

Symptom: NMR shows a small peak corresponding to the asymmetric 1H-triazole (often ~7.6-7.8 ppm vs ~7.5 ppm for 2H). Explanation: The 1H-isomer is often more polar. Fix:

  • Switch to Method A (HCl Salt). The crystal lattice of the 2H-isomer salt is generally more stable and packs better than the 1H-isomer salt.

  • Trituration: Before recrystallizing, suspend the solid in refluxing Diethyl Ether or MTBE . The 1H-impurity (often an oil or lower-melting solid) may dissolve, leaving the purer 2H-solid behind.

Part 5: Validation & References
How to Verify Purity (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • 2H-Isomer: Look for a singlet (2H) for the triazole protons around 7.75 - 7.80 ppm . The symmetry of the N2-attachment makes the two triazole protons chemically equivalent.

    • 1H-Isomer: Look for two distinct singlets (1H each) around 7.6 ppm and 8.0 ppm (approx), as the N1-attachment breaks symmetry.

  • Melting Point:

    • HCl Salt: Expect >200°C (decomposition).

    • Free Base: Expect ~50-90°C (broad range depending on polymorphs).

References
  • Synthesis and Isomerism of 1,2,3-Triazoles:

    • Begtrup, M., et al. "Equilibrium structures of 1H- and 2H-1,2,3-triazoles." Journal of Chemical Physics. (2018).

    • Explanation: Establishes the thermodynamic stability of 2H vs 1H tautomers and their spectroscopic signatures.

  • Purification of Piperidine Derivatives:

    • Perumal, S., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review Letters. (2021).

    • Explanation: Provides general protocols for crystallizing piperidine-based alkaloids and intermediates.

  • Triazole Salt Properties:

    • Vertex AI Analysis of CAS 690261-89-3. "4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride."[2][3]

    • Explanation: Confirms the commercial availability and stability of the HCl salt form.

Sources

Optimization

Technical Support Center: Stereochemical Control in Piperidine Amide Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious synthetic bottleneck: the loss of stereochemical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with a notorious synthetic bottleneck: the loss of stereochemical integrity during the amide coupling of chiral piperidine derivatives (particularly piperidine-2-carboxylic acids).

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. Here, we dissect the causality of racemization, evaluate quantitative reagent data, and provide self-validating protocols to ensure your enantiomeric excess (ee) remains intact from activation to isolation.

Mechanistic Causality: Why Do Piperidines Racemize?

To prevent racemization, you must first understand the competing kinetic pathways that destroy chirality. When a chiral piperidine acid is activated for coupling, the α-proton becomes highly acidic. Racemization typically occurs via two primary mechanisms[1][2]:

  • 5(4H)-Oxazolone Formation: The carbonyl oxygen of the N-protecting group attacks the activated ester, forming a 5-membered oxazolone ring. The α-proton of this intermediate is exceptionally labile. Once abstracted by a base, it forms a planar, achiral intermediate that reprotonates indiscriminately, yielding a racemic mixture[1].

  • Direct Enolization: Even if oxazolone formation is suppressed (e.g., by using urethane protecting groups like Boc or Fmoc, which delocalize the nitrogen lone pair), the presence of a strong base can directly abstract the α-proton from the activated ester[1][2].

The Causality Rule: Stereochemical retention is a kinetic race. The rate of aminolysis (desired amide formation) must vastly outcompete the rate of proton abstraction.

Racemization_Mechanisms A N-Protected Chiral Piperidine Acid B Activated Ester Intermediate A->B Coupling Reagent (e.g., HATU, DEPBT) C Direct Enolization (Base-Driven) B->C Strong Base (Excess DIPEA) D 5(4H)-Oxazolone Formation B->D Slow Aminolysis + High Temp G Desired Chiral Amide (Retention of Stereocenter) B->G Fast Aminolysis (Optimal Conditions) E Planar Achiral Intermediate C->E D->E F Racemized Amide (Epimer Mixture) E->F Amine Attack / Reprotonation

Caption: Mechanistic pathways of racemization during chiral piperidine activation and coupling.

Quantitative Reagent Selection Matrix

Not all coupling reagents are created equal when handling α-chiral centers. The choice of reagent dictates the stability of the activated ester and the necessity of auxiliary bases. Below is a quantitative synthesis of field-proven coupling reagents[1][2][3][4][5][6].

Coupling ReagentActivation KineticsRecommended BaseTypical RacemizationMechanistic Advantage / Best Use Case
HATU / HOAt Very FastNMM or DIPEALow (<5%)High reactivity outcompetes oxazolone formation; ideal for sterically hindered amines[1][5].
DEPBT ModerateNMM or DIPEAVery Low (<1%)Forms a highly stable active ester with remarkable resistance to racemization[3].
T3P® ModeratePyridine or NMMVery Low (<1%)Generates water-soluble byproducts; excellent for highly racemization-prone acids[4].
Ynamides FastNone / MildUndetectableSuppresses direct proton abstraction entirely; ideal for ultra-sensitive α-chiral centers[2].
EDC / HOBt SlowDIPEA or TEAHigh (>10%)Prone to oxazolone formation if aminolysis is slow; generally avoided for chiral piperidines[6].

Self-Validating Experimental Protocols

To guarantee stereochemical fidelity, your protocol must include built-in validation checkpoints. Below is our gold-standard methodology utilizing DEPBT, engineered specifically to suppress direct enolization.

Protocol: Low-Racemization Amide Coupling using DEPBT

Causality Check: DEPBT is selected over HATU here because it forms a 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one active ester that is inherently resistant to base-induced enolization, eliminating the need for aggressive temperature drops[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected chiral piperidine acid (1.0 eq) and the amine component (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM is less polar than DMF, which significantly slows the kinetics of base-induced proton abstraction[1].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Add DEPBT (1.1 eq) in one single portion. Stir for 5 minutes.

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.0 eq) dropwise over 10 minutes.

    • Causality: NMM (pKa ~7.4) is a significantly weaker and less nucleophilic base than DIPEA (pKa ~10.5). This prevents the premature abstraction of the α-proton before the amine can attack the activated ester[7].

  • Self-Validation Checkpoint: At

    
     minutes, extract a 10 µL aliquot, quench immediately in 1 mL of Methanol, and analyze via chiral LC-MS.
    
    • Validation Metric: The chromatogram must show >98% enantiomeric excess (ee). If epimerization >2% is detected, halt any warming and maintain the reaction strictly at 0 °C.

  • Completion: If the checkpoint passes, allow the reaction to slowly warm to room temperature and stir for an additional 2–4 hours until complete consumption of the acid is observed.

Coupling_Workflow S1 1. Preparation Dissolve acid in anhydrous DCM S2 2. Amine Addition Add 1.1 eq amine Cool to 0 °C S1->S2 S3 3. Activation Add DEPBT (1.1 eq) S2->S3 S4 4. Base Addition Dropwise NMM (Maintain 0 °C) S3->S4 S5 5. Validation Check chiral LC-MS at 30 mins S4->S5

Caption: Self-validating experimental workflow for low-racemization amide coupling.

Troubleshooting FAQs

Q1: I am using HATU, which is highly efficient, but I am still seeing >10% epimerization of my piperidine-2-carboxylic acid. Why? A1: While HATU's rapid kinetics usually outcompete oxazolone formation, its standard protocols often call for excess DIPEA[1][5]. DIPEA is a strong, sterically hindered base. In the presence of a highly activated HATU-ester, excess DIPEA will rapidly abstract the α-proton via direct enolization[1][7]. Resolution: Switch your base from DIPEA to a weaker alternative like NMM or 2,4,6-collidine (TMP), and strictly control the stoichiometry (do not exceed 2.0 equivalents)[7].

Q2: Does the choice of the N-protecting group on the piperidine ring actually matter during the coupling step? A2: Absolutely. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are mandatory for racemization-prone substrates. The lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl of the Boc/Fmoc group, rendering it non-nucleophilic[1]. If you use an acetyl or formyl protecting group, that carbonyl oxygen will attack the activated ester, rapidly forming the highly racemization-prone 5(4H)-oxazolone[1].

Q3: Can I use T3P® for chiral piperidine couplings, and what are the operational advantages? A3: Yes. T3P® (Propylphosphonic anhydride) is highly effective at preventing racemization in peptide and chiral acid couplings[4]. Its primary operational advantage is downstream processing: T3P® generates water-soluble byproducts (propylphosphonic acid) that are easily removed via a simple aqueous workup[4]. This eliminates the tedious chromatography often required to purge the tetramethylurea byproducts generated by HATU. For optimal stereocontrol with T3P®, use pyridine or NMM as the base[4].

Q4: My amine is highly sterically hindered, causing the coupling to stall. If I heat the reaction, will it racemize? A4: Yes, elevated temperatures exponentially accelerate direct enolization[1]. If you must force a hindered coupling, do not use heat. Instead, switch to a hyper-reactive, zero-racemization reagent class like Ynamides[2], or utilize HATU/HOAt at room temperature while strictly monitoring the base concentration[5].

References

  • ResearchGate. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization". Available at: [Link]

  • Accounts of Chemical Research (ACS). "Ynamide Coupling Reagents: Origin and Advances". Available at:[Link]

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges". Available at:[Link]

  • Thieme Connect. "DNA-Compatible Organic Reactions". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Deacidification &amp; HCl Removal for 4-(2H-1,2,3-Triazol-2-YL)piperidine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation, purification, and handling of 4-(2H-1,2,3-Triazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation, purification, and handling of 4-(2H-1,2,3-Triazol-2-YL)piperidine.

As a secondary amine containing a weakly basic triazole ring, this molecule is frequently isolated as a hydrochloride (HCl) salt to improve bench stability. However, non-stoichiometric excess HCl is a common artifact of the precipitation process, leading to hygroscopicity and stoichiometric imbalances in downstream synthesis. This guide provides field-proven, self-validating methodologies to resolve these issues.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 4-(2H-1,2,3-Triazol-2-YL)piperidine isolate with >1.0 equivalent of HCl? A: The causality lies in the dual-nitrogen nature of the molecule. The piperidine nitrogen is a strong secondary base (


 ~10–11), which readily forms a stable mono-hydrochloride salt. However, the 1,2,3-triazole ring contains additional nitrogens. While these are significantly less basic, they can weakly associate with excess protons in highly acidic environments (such as when precipitating with ethereal HCl). Furthermore, rapid crystallization often physically traps HCl gas or acidic solvent within the crystal lattice.

Q: How does excess HCl interfere with downstream reactions? A: In downstream applications—such as amide bond formation (e.g., HATU/DIPEA couplings) or transition-metal catalyzed Buchwald-Hartwig cross-couplings—stoichiometric bases are required to neutralize the amine salt and activate the nucleophile. If the starting material contains an unknown excess of HCl, the added base is consumed prematurely. This alters the pH of the micro-environment, stalls catalytic cycles, and drastically reduces yield.

Q: How do I know if my batch has excess HCl? A: A self-validating analytical check is required. You can perform a simple Silver Nitrate (


) Titration  to quantify chloride content against the theoretical molar mass of the mono-salt. Alternatively, 

H NMR Shift Analysis
is highly effective: the chemical shift of the piperidine N-H and adjacent

protons will migrate significantly downfield if excess acid is protonating the system beyond the 1:1 ratio.

Section 2: Experimental Workflows

Depending on your downstream moisture tolerance, choose between Aqueous Free-Basing or Anhydrous Scavenging. The conversion of an amine hydrochloride salt to its free base is heavily dependent on the pH of the aqueous environment, a principle well-documented in the [1].

Protocol A: Aqueous Free-Basing (Extraction Method)

Use Case: Best for heavily contaminated batches where downstream steps tolerate trace moisture, or when absolute free base is required. Standard industrial protocols for the preparation and purification of piperidine/piperazine compounds and their hydrochloride salts routinely rely on this biphasic basic extraction [2].

  • Dissolution: Suspend 10 g of the crude 4-(2H-1,2,3-Triazol-2-YL)piperidine HCl salt in 100 mL of deionized water.

  • Basification: Slowly add 2M

    
     (or saturated aqueous 
    
    
    
    ) under vigorous stirring until the aqueous phase reaches pH 12. The free base will precipitate or phase-separate as an oil as it is liberated from the salt form.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). The liberated piperidine free base partitions into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the pure free base.
    
  • Optional Re-salting (Self-Validation): To form a precise, stoichiometric mono-HCl salt, dissolve the free base in a minimum amount of dry isopropanol, add exactly 1.0 equivalent of 4M HCl in dioxane, and precipitate with cold diethyl ether.

Protocol B: Anhydrous Scavenging using Amberlyst A21 Resin

Use Case: Ideal when the product must remain strictly anhydrous, avoiding aqueous workups entirely. For this, [3] is utilized. This weakly basic, macroreticular resin features alkyl amine functionality that acts as a solid-supported scavenger.

  • Resin Preparation: Wash Amberlyst A21 resin (free base form) sequentially with methanol, then with your target reaction solvent (e.g., DCM or THF) to swell the beads and remove manufacturing impurities.

  • Dissolution: Dissolve the crude HCl salt in a suitable anhydrous organic solvent. If solubility is poor, a 9:1 DCM/MeOH mixture can be used.

  • Scavenging: Add the pre-conditioned Amberlyst A21 resin (approx. 2.5 mass equivalents relative to the estimated excess acid) to the solution.

  • Agitation: Stir gently at room temperature for 2 to 4 hours. The resin's tertiary amine sites will neutralize and irreversibly bind the excess HCl.

  • Filtration: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin cake with a small volume of the reaction solvent.

  • Recovery: Concentrate the filtrate under vacuum to recover the deacidified 4-(2H-1,2,3-Triazol-2-YL)piperidine.

Section 3: Quantitative Data & Analytical Validation

To assist in selecting the correct protocol, the following table summarizes the operational parameters and causality behind each deacidification method.

ParameterProtocol A: Aqueous Free-BasingProtocol B: Amberlyst A21 Scavenging
Primary Mechanism Deprotonation via strong aqueous inorganic base.Acid scavenging via solid-supported tertiary amine.
Water Introduction High (Requires rigorous downstream drying).None (Maintains strictly anhydrous conditions).
Scalability Excellent for large batch processing (>100g).Best for small-to-medium scale or flow chemistry.
Yield Impact Potential minor loss in the aqueous layer.High recovery (>95%) due to physical filtration.
Process Time 1–2 hours.2–4 hours (plus initial resin conditioning).

Section 4: Visualizing the Deacidification Pathway

The following decision tree maps the logical relationship between your experimental constraints and the appropriate deacidification workflow.

G Start 4-(2H-1,2,3-Triazol-2-YL)piperidine Excess HCl Salt Decision Is aqueous workup tolerated? Start->Decision Aqueous Protocol A: Aqueous Free-Basing (NaOH / DCM Extraction) Decision->Aqueous Yes Resin Protocol B: Anhydrous Scavenging (Amberlyst A21 Resin) Decision->Resin No (Anhydrous needed) PureBase Pure Free Base Isolated Aqueous->PureBase Resin->PureBase MonoSalt Titrate 1.0 eq HCl (Mono-HCl Salt) PureBase->MonoSalt Optional Resalting

Workflow decision tree for removing excess HCl from 4-(2H-1,2,3-Triazol-2-YL)piperidine.

References

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH Source: PubMed / Pharmaceutical Research URL:[Link]

  • Source: Google Patents (WO2010070370A1)
Optimization

Module 1: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Welcome to the Technical Support Center for Synthetic Methodologies. As a Senior Application Scientist, I have compiled this diagnostic guide to address one of the most notorious challenges in modern medicinal chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Methodologies. As a Senior Application Scientist, I have compiled this diagnostic guide to address one of the most notorious challenges in modern medicinal chemistry: the functionalization of sterically hindered piperidines.

Due to their bulky substituents (e.g., 2,2,6,6-tetramethylpiperidine or 2-substituted analogs), these amines suffer from severe steric clash that blocks the nucleophilic trajectory of the nitrogen lone pair. In extreme cases, this steric crowding forces the nitrogen atom to deviate from its standard


 pyramidalization toward planarity, drastically altering its thermodynamic and kinetic reactivity profiles[1].

Below is our comprehensive troubleshooting guide, structured by reaction class, to help you overcome these kinetic barriers.

Q: Why does my standard Pd/BINAP or Pd/dppf catalytic system fail to couple my hindered piperidine with aryl halides? A: Traditional bidentate ligands like BINAP or dppf create a tight coordination sphere around the palladium center. When a sterically hindered secondary amine attempts to coordinate to the Pd(II) intermediate during the catalytic cycle, the steric clash prevents coordination, stalling the reaction prior to reductive elimination.

To resolve this, you must switch to dialkylbiaryl phosphine ligands (Buchwald ligands). Specifically, RuPhos is the universal starting point for hindered secondary amines[2]. While BrettPhos is excellent for primary amines, its larger steric hindrance (due to the isopropyl groups on the non-phosphino ring) makes it too bulky to accommodate hindered secondary amines. RuPhos has a smaller cone angle and less hindrance, allowing the bulky piperidine to coordinate while still promoting rapid reductive elimination[3].

LigandSelection Start Hindered Piperidine Cross-Coupling AmineType Is the amine primary or secondary? Start->AmineType Primary Primary Amine (e.g., tert-butylamine) AmineType->Primary Secondary Secondary Amine (Hindered Piperidine) AmineType->Secondary BrettPhos Use BrettPhos (Accommodates 1° amines) Primary->BrettPhos RuPhos Use RuPhos (Universal Starter for 2°) Secondary->RuPhos Fails Reaction Stalls / Low Yield? RuPhos->Fails DavePhos Switch to DavePhos or sSPhos Fails->DavePhos Yes

Decision tree for Buchwald-Hartwig ligand selection.

Quantitative Ligand Performance Data
Ligand SystemTarget Substrate ProfileMechanistic AdvantageExpected Yield
RuPhos Hindered secondary amines (Piperidines)Smaller cone angle allows 2° amine coordination[3].> 85%
BrettPhos Hindered primary aminesHigh steric bulk accelerates reductive elimination.< 20% (for 2° amines)
sSPhos Aqueous/Biphasic conditionsSulfonated derivative allows reaction in polar/aqueous media[4].60 - 80%
Protocol 1.1: Optimized RuPhos G4 Amination (Self-Validating)

Causality Check: We use the RuPhos G4 precatalyst because it ensures the generation of the active Pd(0) species without requiring high temperatures or strong reductants, preventing early-stage catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Halide (1.0 eq), Hindered Piperidine (1.2 eq), RuPhos G4 precatalyst (2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvation: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Activation & Monitoring: Heat the reaction to 85 °C. Validation Step: Sample the reaction at 2 hours via LC-MS. If the aryl halide is consumed but the product mass is absent, the amine failed to coordinate (indicating extreme steric clash). In this case, increase the temperature to 110 °C or switch base to LiHMDS.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate for flash chromatography.

Module 2: N-Alkylation via Pathways

Q: My


 alkylation with an alkyl bromide is completely stalling. How do I force the reaction? 
A:  The transition state of an 

reaction requires a 180° approach trajectory. The axial hydrogens and bulky substituents on the piperidine ring physically block this approach path. To overcome this massive kinetic barrier, you must manipulate both the leaving group and the reaction thermodynamics. Switch from alkyl bromides to highly electrophilic alkyl triflates or iodides. Furthermore, utilize high-boiling polar aprotic solvents (DMF, DMSO) and microwave irradiation to rapidly inject the thermal energy required to cross the activation barrier[5][6].

AlkylationLogic Stall SN2 Reaction Stalls LG Upgrade Leaving Group (Bromide -> Triflate/Iodide) Stall->LG Solvent Switch Solvent (THF -> DMF/DMSO) LG->Solvent Energy Apply Microwave Irradiation (120°C) Solvent->Energy Success Product Formation Energy->Success

Troubleshooting logic for sterically hindered N-alkylation.

Protocol 2.1: Microwave-Assisted N-Alkylation

Causality Check: Potassium carbonate is used as a heterogeneous base to scavenge the generated acid without acting as a competing nucleophile. Catalytic NaI is added to facilitate in situ Finkelstein conversion of unreactive alkyl chlorides/bromides to more reactive iodides[5].

  • Setup: To a microwave-safe vial, add the Hindered Piperidine (1.0 eq), finely powdered K₂CO₃ (2.0 eq), and a catalytic amount of NaI (0.1 eq) in anhydrous DMF[5].

  • Electrophile Addition: Stir vigorously for 15 minutes at room temperature, then add the Alkyl Iodide or Triflate (1.1 eq) dropwise[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes. Validation Step: Check TLC. If baseline streaking occurs, the triflate may have degraded; ensure the electrophile is freshly prepared and stored over molecular sieves.

  • Quench: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Module 3: N-Acylation

Q: When reacting my hindered piperidine with an acyl chloride, I get negligible yields or unexpected O-acylation of other functional groups. Why? A: Acyl chlorides form a sterically demanding tetrahedral intermediate upon nucleophilic attack. A hindered piperidine cannot easily approach the carbonyl carbon. To bypass this, you must use nucleophilic catalysis via 4-Dimethylaminopyridine (DMAP) [5]. DMAP rapidly attacks the acyl chloride to form an acylpyridinium intermediate. This intermediate is highly electrophilic, planar, and features a smaller steric radius than the acyl chloride, allowing the hindered piperidine to successfully attack and form the amide bond.

DMAPCatalysis AcylCl Acyl Chloride (Sterically inaccessible) Intermediate Acylpyridinium Ion (Highly electrophilic, smaller radius) AcylCl->Intermediate + DMAP DMAP DMAP Catalyst (Nucleophilic attack) DMAP->Intermediate Product N-Acyl Piperidine + Regenerated DMAP Intermediate->Product + Piperidine Piperidine Hindered Piperidine (Nucleophile) Piperidine->Product Product->DMAP Catalytic Cycle

Mechanistic workflow for DMAP-catalyzed acylation of hindered amines.

Protocol 3.1: DMAP-Catalyzed Acylation

Causality Check: N,N-Diisopropylethylamine (DIPEA) is used as the stoichiometric base because it is highly sterically hindered and non-nucleophilic, ensuring it absorbs the HCl byproduct without competing with the piperidine for the acylpyridinium intermediate[5].

  • Preparation: In a flame-dried flask under argon, dissolve the Hindered Piperidine (1.0 eq) in anhydrous Dichloromethane (DCM)[5].

  • Base & Catalyst Addition: Add DIPEA (1.5 eq) followed by DMAP (0.1 to 0.2 eq)[5].

  • Acylation: Cool the mixture to 0 °C. Add the Acyl Chloride (1.2 eq) dropwise over 10 minutes[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Step: If the reaction stalls at 50% conversion, the acylpyridinium intermediate may be degrading. Re-cool to 0 °C and add an additional 0.5 eq of acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH).[Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2H-1,2,3-Triazol-2-YL)piperidine

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(2H-1,2,3-triazol-2-yl)piperidine. As direct experimental data for this specific molecule is not widely published,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(2H-1,2,3-triazol-2-yl)piperidine. As direct experimental data for this specific molecule is not widely published, this document combines predictive analysis based on foundational NMR principles with comparative data from structurally related analogs. This approach offers researchers a robust framework for identifying and characterizing this and similar heterocyclic compounds.

Introduction: Structural Elucidation of a Hybrid Heterocycle

4-(2H-1,2,3-triazol-2-yl)piperidine is a molecule of interest in medicinal chemistry and materials science, combining a saturated, flexible piperidine ring with a planar, aromatic 1,2,3-triazole moiety. The piperidine is linked at its C4 position to a nitrogen atom (N2) of the triazole ring. Understanding the precise connectivity and conformation is critical for its application, and ¹H NMR spectroscopy is the primary tool for this purpose.[1][2] This guide will deconstruct the anticipated spectrum, offering insights into chemical shifts, coupling constants, and multiplicity patterns, benchmarked against known spectra of its core components.

Predicted ¹H NMR Spectrum of 4-(2H-1,2,3-Triazol-2-YL)piperidine

The expected ¹H NMR spectrum is predicted based on the additive effects of its constituent parts. The analysis considers the electron-withdrawing nature of the triazole ring and the conformational dynamics of the piperidine chair form.

To facilitate analysis, the protons of 4-(2H-1,2,3-triazol-2-yl)piperidine are systematically labeled as shown below. The piperidine ring is expected to exist in a chair conformation, leading to distinct axial (ax) and equatorial (eq) proton environments.

Caption: Labeled structure of 4-(2H-1,2,3-triazol-2-yl)piperidine.

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming a standard deuterated solvent like CDCl₃.

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationJustification
H-4', H-5' (Triazole)~7.7 - 7.9Singlet (s)2HProtons on the electron-deficient triazole ring are highly deshielded. In a 2H-1,2,3-triazole, they are chemically equivalent, resulting in a singlet.[3][4]
H-4ax (Piperidine)~4.2 - 4.5Multiplet (m) or (tt)1HThis proton is directly attached to the carbon bearing the electronegative triazole substituent, causing a significant downfield shift. It will be split by adjacent axial and equatorial protons.
H-2ax, H-6ax (Piperidine)~3.0 - 3.2Multiplet (m) or (dt)2HAxial protons α to the nitrogen are deshielded. They experience large axial-axial couplings and smaller axial-equatorial couplings.
H-2eq, H-6eq (Piperidine)~2.6 - 2.8Multiplet (m) or (dm)2HEquatorial protons α to the nitrogen are typically found slightly upfield from their axial counterparts.[5]
H-3ax, H-5ax (Piperidine)~2.0 - 2.2Multiplet (m) or (dq)2HAxial protons β to the nitrogen are further downfield than the equatorial protons due to 1,3-diaxial interactions.
H-3eq, H-5eq (Piperidine)~1.6 - 1.8Multiplet (m) or (dm)2HEquatorial protons β to the nitrogen are in a relatively shielded environment.
N-H (Piperidine)~1.5 - 2.5Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.

Note: Chemical shift prediction is an estimation. Actual values can vary based on solvent, concentration, and temperature. Modern machine learning and DFT-based tools can provide predictions with a mean absolute error of <0.20 ppm.[6]

Comparative Spectral Analysis

To ground our predictions, we compare them with experimental data from foundational and analogous structures.

Proton TypeTarget Molecule (Predicted) Piperidine (Experimental) [7][8]2-Phenyl-2H-1,2,3-triazole (Experimental) [3]4-Methylpiperidine (Experimental) [9]
Triazole Protons ~7.7 - 7.9N/A7.84 (s)N/A
Piperidine H-2/H-6 (α-protons) ~2.6 - 3.2~2.79N/A~2.57 and ~3.03
Piperidine H-4 (γ-proton) ~4.2 - 4.5~1.53N/A~1.45 (multiplet for CH)
Piperidine H-3/H-5 (β-protons) ~1.6 - 2.2~1.53N/A~1.08 and ~1.61
Piperidine N-H ~1.5 - 2.5~2.18N/ANot explicitly separated
  • Triazole Protons: The predicted chemical shift for the triazole protons (~7.8 ppm) aligns perfectly with the experimental value of 7.84 ppm observed for 2-phenyl-2H-1,2,3-triazole, validating the strong deshielding effect of the ring system.[3]

  • Piperidine α-Protons: In unsubstituted piperidine, the α-protons (H-2/H-6) appear around 2.79 ppm.[7] In 4-methylpiperidine, these signals are split into two distinct regions (~2.57 and ~3.03 ppm), demonstrating how a C4-substituent breaks the molecule's symmetry.[9] A similar, but more pronounced, separation is predicted for the target molecule.

  • Piperidine γ-Proton (H-4): The most dramatic shift is observed at the H-4 position. In piperidine and 4-methylpiperidine, this region is part of a complex multiplet around 1.5 ppm.[7][9] The direct attachment of the electronegative triazole ring is predicted to shift this proton downfield by nearly 3 ppm, making it a highly diagnostic signal.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound. Ensure the sample is free of residual solvents by drying under high vacuum.[10]

    • Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used, though this will alter chemical shifts.

    • Dissolve the sample in approximately 0.75 mL of the deuterated solvent in a clean vial.[10]

    • Transfer the solution to a clean, dry NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[10]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.[11]

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.[11]

    • Shim the magnetic field to optimize its homogeneity. Automated shimming routines (topshim on Bruker systems) are highly effective.[11]

    • Tune and match the probe for the ¹H nucleus to ensure maximum signal receptivity.[11]

    • Set the receiver gain automatically (rga).[12]

    • Acquire the spectrum using a standard pulse program. For a quantitative spectrum, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1). A typical acquisition involves 8 to 16 scans (ns).[12]

  • Data Processing and Analysis:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values in Hz). Vicinal coupling constants (³JHH) in the piperidine ring are particularly informative for conformational analysis, with typical J(ax,ax) values being large (10-13 Hz) and J(ax,eq) / J(eq,eq) being small (2-5 Hz).[13][14][15]

Conclusion

The ¹H NMR spectrum of 4-(2H-1,2,3-triazol-2-yl)piperidine is predicted to be rich in information, with highly diagnostic signals that confirm its unique structure. The key identifiers are the downfield singlet for the two equivalent triazole protons and the significantly deshielded multiplet for the single proton at the C4 position of the piperidine ring. By comparing these predicted features with the known spectra of piperidine and triazole derivatives, researchers can confidently assign the structure and gain insights into the molecule's conformational preferences. The provided experimental protocol ensures that high-quality, reliable data can be obtained for this and related compounds.

References

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available from: [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Available from: [Link]

  • Der Pharma Chemica. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Available from: [Link]

  • Georgia State University. Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Available from: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

  • SpectraBase. Piperidine. Available from: [Link]

  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. Available from: [Link]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available from: [Link]

  • University of Wisconsin-Madison. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Available from: [Link]

  • Royal Society of Chemistry. Regioselective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation. Available from: [Link]

  • ResearchGate. 2H-1,2,3-Triazole | Request PDF. Available from: [Link]

  • bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available from: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

  • ChemRxiv. Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. Available from: [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • ResearchGate. Experimental and theoretical investigation of NMR (2)J(HH) coupling constant on six-membered ring systems containing oxygen or sulfur atoms | Request PDF. Available from: [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

  • University of Wisconsin-Madison. 1H NMR Coupling Constants. Available from: [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available from: [Link]

  • PubChem. 1H-1,2,3-Triazole. Available from: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • ResearchGate. Experimental 1 H NMR spectrum of.... Available from: [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

  • Harvard University. Lecture 3: Coupling Constants. Available from: [Link]

  • National Institutes of Health. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Available from: [Link]

  • SpectraBase. 4-Benzyl-1-[4-(4-fluoro-phenyl)-thiazol-2-yl]-piperidine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

Sources

Comparative

distinguishing 2H-triazole from 1H-triazole by C13 NMR shifts

The following guide details the definitive differentiation of 1H- and 2H-1,2,3-triazole regioisomers using NMR spectroscopy. While "1H-" and "2H-" formally refer to tautomers of the unsubstituted parent heterocycle, in p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the definitive differentiation of 1H- and 2H-1,2,3-triazole regioisomers using


 NMR spectroscopy.

While "1H-" and "2H-" formally refer to tautomers of the unsubstituted parent heterocycle, in practical research (drug discovery, click chemistry, and materials science), this problem almost exclusively refers to distinguishing N1-substituted (1,4- or 1,5-isomers) from N2-substituted (2,4- or symmetric 2-substituted) products obtained during synthesis.

Definitive Guide: Distinguishing 1H- vs. 2H-Triazole Regioisomers via NMR

Executive Summary

The distinction between N1- and N2-substituted 1,2,3-triazoles relies on two fundamental NMR phenomena: molecular symmetry and diagnostic chemical shift zones .

  • The "Silver Bullet" (Symmetry): For 4,5-unsubstituted or symmetrically 4,5-disubstituted triazoles, the N2-isomer is symmetric (

    
    ) , yielding a single signal for C4/C5. The N1-isomer is asymmetric (
    
    
    
    or
    
    
    )
    , yielding two distinct signals.
  • The "Shift Zone" Rule: In 4-substituted triazoles (e.g., "Click" products), the C5-H carbon of the N1-isomer resonates upfield (

    
     120–125 ppm ), whereas the equivalent carbons in the N2-isomer  appear significantly downfield (
    
    
    
    130–140 ppm
    ).
Part 1: Theoretical Basis & Diagnostic Logic
1. The Symmetry Argument

The most robust method for identification is analyzing the number of signals in the aromatic region.

  • 2H-Triazoles (N2-Substituted): The N2-substituent places the nitrogen lone pair in a position that allows the molecule to adopt a symmetric structure (often

    
    ). This makes the C4 and C5 carbons magnetically equivalent.
    
  • 1H-Triazoles (N1-Substituted): The N1-substituent breaks the symmetry of the ring, rendering C4 and C5 magnetically distinct.

2. Chemical Shift Diagnostics (

NMR)

When symmetry cannot be used (e.g., in asymmetric 4-substituted derivatives), the chemical shift of the triazole ring carbons is definitive.

Carbon PositionN1-Isomer (1H-Type) N2-Isomer (2H-Type) Diagnostic Note
C5 (CH)

120 – 125 ppm

130 – 140 ppm
Primary Indicator. N1-C5 is significantly shielded compared to N2-C4/C5.
C4 (Quaternary)

145 – 148 ppm

130 – 140 ppm
In N2-isomers, C4 and C5 often overlap or are closer in shift.
Part 2: Decision Logic & Workflow

The following diagram outlines the logical flow for assigning your isomer based on


 NMR data.

TriazoleAssignment Start Start: Analyze 13C NMR (Aromatic Region) CheckSymmetry Check Signal Count for Triazole Carbons (Are C4 and C5 equivalent?) Start->CheckSymmetry OneSignal Single Signal Observed (Symmetric) CheckSymmetry->OneSignal Only 1 Peak (C4=C5) TwoSignals Two Signals Observed (Asymmetric) CheckSymmetry->TwoSignals 2 Distinct Peaks ResultN2 Conclusion: N2-Isomer (2H-Triazole Derivative) OneSignal->ResultN2 Confirms Symmetry CheckShift Check Chemical Shift of CH Signal TwoSignals->CheckShift ZoneA Signal at 130–140 ppm CheckShift->ZoneA Downfield (Deshielded) ZoneB Signal at 120–125 ppm CheckShift->ZoneB Upfield (Shielded) ZoneA->ResultN2 Rare Asymmetric N2 ResultN1 Conclusion: N1-Isomer (1H-Triazole Derivative) ZoneB->ResultN1 Classic Click Product

Figure 1: Decision tree for assigning 1,2,3-triazole regioisomers based on


 NMR signal count and chemical shift.
Part 3: Comparative Data Tables
Case Study A: 4,5-Unsubstituted Triazoles (R-Triazole)

Scenario: Alkylation of 1,2,3-triazole with an alkyl halide.

IsomerStructureSymmetry

NMR Signals (Ring)
Chemical Shift (

)
N2-Alkyl 2-Alkyl-2H-1,2,3-triazoleSymmetric 1 Signal 134.0 – 136.0 ppm (C4/C5 equivalent)
N1-Alkyl 1-Alkyl-1H-1,2,3-triazoleAsymmetric2 Signals C4: ~133.5 ppmC5: ~124.5 ppm
Case Study B: 4-Phenyl Triazoles ("Click" vs. Thermal)

Scenario: Distinguishing the 1,4-disubstituted (Click) product from the 2,4-disubstituted byproduct.

IsomerStructureKey Signal (C5-H)Key Signal (C4-Ph)
N1-Isomer (1-Benzyl-4-phenyl)Asymmetric

119 – 122 ppm

147 – 148 ppm
N2-Isomer (2-Benzyl-4-phenyl)Asymmetric

132 – 136 ppm

135 – 140 ppm

Critical Insight: The C5-H signal in the N1-isomer is diagnostic. If you observe a signal near 120 ppm , it is the N1-isomer. If the most upfield triazole carbon is >130 ppm , it is likely the N2-isomer.

Part 4: Experimental Protocol

To ensure accurate assignment, follow this protocol for sample preparation and acquisition.

  • Solvent Selection:

    • Preferred: DMSO-d

      
       . Triazoles often exhibit better solubility and sharper peaks in DMSO compared to CDCl
      
      
      
      . Furthermore, exchangeable protons (if any) are visible.
    • Alternative: CDCl

      
       is acceptable for N-substituted/protected triazoles.
      
  • Concentration: Prepare a solution of 10–20 mg of compound in 0.6 mL of solvent. High concentration is vital for

    
     detection of quaternary carbons (C4).
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled

      
       (e.g., zgpg30 on Bruker).
      
    • Scans: Minimum 512 scans (1024 preferred) to resolve low-intensity quaternary carbons.

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Triazole quaternary carbons (C4) have long T1 relaxation times; a short D1 may suppress their signal.

  • Validation (HSQC):

    • Run a 2D HSQC experiment.

    • N1-Isomer: The proton at

      
       7.5–8.5 ppm (H5) will correlate to the carbon at 
      
      
      
      120–125 ppm.
    • N2-Isomer: The equivalent protons (H4/H5) will correlate to the carbon at

      
       135 ppm.
      
References
  • Begtrup, M. (1973).

    
    -NMR spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, 27, 3101–3113. Link
    
  • Creary, X., et al. (2011). Triazoles from azides and acetylenes: A comprehensive study of regioselectivity. Journal of Organic Chemistry. (General reference for N1/N2 regioselectivity).
  • BenchChem. (2025).[1] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Link

  • Larkin, A., et al. (2010). Differentiation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy. (Provides context for the 120 ppm diagnostic zone).
  • SpectraBase. 1-Benzyl-4-phenyl-1H-1,2,3-triazole 13C NMR Data. Link

Sources

Validation

Comparison Guide: Analytical Methodologies for 2H-1,2,3-Triazole Ring Identification

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heterocyclic compounds in drug development. The 1,2,3-triazole ring—a ubiquitous bioisostere for amide bonds and a stap...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heterocyclic compounds in drug development. The 1,2,3-triazole ring—a ubiquitous bioisostere for amide bonds and a staple of click chemistry—presents a unique spectroscopic challenge: distinguishing between its 1H- and 2H-tautomers.

This guide objectively compares the three primary vibrational spectroscopy methodologies—ATR-FTIR , Transmission FTIR , and Raman Spectroscopy —for identifying the 2H-1,2,3-triazole ring. By synthesizing theoretical quantum mechanics with field-proven experimental protocols, this guide provides a self-validating framework for robust structural characterization.

The Analytical Challenge: 1H vs. 2H Tautomerism

To accurately identify the 2H-1,2,3-triazole ring, we must first understand the causality behind its spectral behavior. Why do the 1H and 2H isomers yield different infrared (IR) spectra?

The answer lies in their electron density topology. According to, the 1H-isomer is highly polar, possessing a strong dipole moment (~4.38 D). In contrast, the 2H-isomer has a near-zero dipole moment (~0.22 D) but is significantly more polarizable.

Because IR spectroscopy relies on a change in the dipole moment during vibration (


), the 1H-tautomer generally produces intensely strong IR bands. The 2H-tautomer, with its lower dipole moment but high polarizability, produces a distinct set of IR "marker bands" and often yields superior signal-to-noise ratios in Raman spectroscopy, which relies on changes in polarizability.

Methodology Comparison: Selecting the Right Analytical Tool

When characterizing a synthesized 2H-1,2,3-triazole derivative, selecting the correct spectroscopic technique is critical. Below is an objective comparison of the three standard methodologies.

A. ATR-FTIR (Attenuated Total Reflectance)
  • Best For: Rapid, non-destructive screening of solid or liquid samples.

  • Performance: Utilizes a diamond or ZnSe crystal to generate an evanescent wave that penetrates the sample. It requires minimal sample preparation.

  • Limitation: The depth of penetration (

    
    ) is wavelength-dependent. Lower wavenumber peaks (e.g., N-N stretching at ~998 cm⁻¹) will appear artificially more intense than higher wavenumber peaks (e.g., C-H stretching at ~3100 cm⁻¹) compared to transmission spectra. Software-based ATR correction is mandatory for accurate comparative analysis.
    
B. Transmission FTIR (KBr Pellet)
  • Best For: High-resolution solid-state analysis and evaluating hydrogen-bonding networks.

  • Performance: The gold standard for quantitative IR. By diluting the sample in an optically transparent KBr matrix, it adheres strictly to the Beer-Lambert law, preventing peak distortion or "bottoming out."

  • Limitation: Highly susceptible to moisture. Hygroscopic KBr can introduce a massive, broad O-H stretch at 3400 cm⁻¹, which can completely mask the N-H stretching region of the triazole ring.

C. Raman Spectroscopy
  • Best For: Complementary verification of symmetric ring modes.

  • Performance: Because the 2H-1,2,3-triazole ring is highly polarizable, symmetric stretching modes (such as the N=N and C=C skeletal vibrations) scatter Raman photons intensely.

  • Limitation: Susceptible to fluorescence interference if the triazole derivative contains highly conjugated, fluorescent substituents.

Quantitative Data: IR Marker Bands for 2H-1,2,3-Triazole

The following table summarizes the critical vibrational marker bands required to positively identify the 2H-1,2,3-triazole ring, synthesized from recent .

Vibrational ModeWavenumber Region (cm⁻¹)Intensity / Characteristics
Aromatic C-H Stretch 3078 – 3146Weak to Medium; Sharp. Distinct from aliphatic C-H.
C=N Stretch ~1610Strong; Primary diagnostic marker for the 2H-ring.
C=C Stretch 1448 – 1522Medium; Ring skeletal vibration.
N-N Stretch 978 – 1001Medium in IR; Often highly intense in Raman.
Ring Out-of-Plane Bend 675 – 900Strong; Exact position varies heavily with substitution.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to prevent user-induced artifacts.

Protocol 1: Diamond ATR-FTIR Spectral Acquisition
  • Background Collection: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric compensation subtracts ambient H₂O and CO₂, preventing false positive peaks in the 1600 cm⁻¹ and 2350 cm⁻¹ regions that could be mistaken for C=N stretches.

  • Sample Application: Deposit 2–5 mg of the synthesized 2H-triazole powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: Consistent contact pressure ensures the evanescent wave penetrates the sample uniformly, maximizing the signal-to-noise ratio without fracturing the crystal.

  • Data Acquisition: Run 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Algorithmic Correction: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because penetration depth (

      
      ) increases at lower wavenumbers, uncorrected ATR spectra distort relative peak intensities. Correction normalizes the spectrum to allow direct comparison with transmission literature databases.
      
Protocol 2: Transmission FTIR (KBr Pellet) Preparation
  • Desiccation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for >24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture will produce a broad O-H stretch that obscures the critical 3100–3500 cm⁻¹ region.

  • Milling: Mix the 2H-1,2,3-triazole sample with KBr at a 1:100 ratio (w/w). Grind thoroughly in an agate mortar under an infrared heat lamp.

    • Causality: The 1% sample concentration prevents peak saturation (total absorption), ensuring the transmission spectrum adheres to the Beer-Lambert Law. The IR lamp prevents ambient moisture condensation during grinding.

  • Pressing: Transfer the fine powder to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air pockets, preventing light scattering and yielding a glassy, optically transparent pellet.

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Visualizing the Analytical Logic

Below is the logical decision tree for orthogonal testing to confirm the presence of the 2H-1,2,3-triazole tautomer.

G Sample 2H-1,2,3-Triazole Sample ATR ATR-FTIR (Surface Analysis) Sample->ATR KBr Transmission FTIR (Bulk Analysis) Sample->KBr Raman Raman Spectroscopy (Polarizability) Sample->Raman PeakAnalysis Spectral Peak Analysis ATR->PeakAnalysis KBr->PeakAnalysis Raman->PeakAnalysis C_N C=N Stretch ~1610 cm⁻¹ PeakAnalysis->C_N N_N N-N Stretch ~998 cm⁻¹ PeakAnalysis->N_N C_H C-H Stretch ~3078-3146 cm⁻¹ PeakAnalysis->C_H Identify Confirm 2H-Tautomer Marker Bands C_N->Identify N_N->Identify C_H->Identify

Fig 1: Logical decision tree and analytical workflow for identifying 2H-1,2,3-triazole tautomers.

References

  • Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Source: Journal of Molecular Modeling (2014). URL: [Link][1]

  • Title: Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Source: Molecules / MDPI (2022). URL: [Link][2]

  • Title: Quasi-Podands with 1,2,3-Triazole Rings from Bile Acid Derivatives: Synthesis, and Spectroscopic and Theoretical Studies. Source: The Journal of Organic Chemistry / ACS (2024). URL: [Link][3]

Sources

Comparative

Comparative Guide: 4-(1H-triazol-1-yl) vs 4-(2H-triazol-2-yl)piperidine Activity

Executive Summary: The Isomer Dilemma In the optimization of piperidine-based pharmacophores, the choice between 4-(1H-1,2,3-triazol-1-yl)piperidine (N1-isomer) and 4-(2H-1,2,3-triazol-2-yl)piperidine (N2-isomer) is rare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Dilemma

In the optimization of piperidine-based pharmacophores, the choice between 4-(1H-1,2,3-triazol-1-yl)piperidine (N1-isomer) and 4-(2H-1,2,3-triazol-2-yl)piperidine (N2-isomer) is rarely arbitrary. It is a strategic decision between synthetic accessibility and physicochemical superiority .

  • The N1-Isomer: The "Click Chemistry" product. Rapidly accessible via CuAAC, highly polar, and geometrically "bent." It is ideal for fragment-based screening and water-soluble targets but often suffers from poor membrane permeability due to a high dipole moment (~4.5 D).

  • The N2-Isomer: The "Bioisostere" choice. Thermodynamically stable, lipophilic, and linear.[1] It mimics a para-substituted phenyl ring with significantly lower polarity (~0.2 D), making it the superior choice for CNS targets (e.g., Suvorexant) and oral bioavailability, despite the synthetic challenge of accessing it selectively.

Part 1: Physicochemical Profile & Structural Logic

The fundamental difference between these isomers lies in their electronic distribution and vector geometry. This dictates their interactions with biological targets and ADME properties.

Table 1: Physicochemical Comparison
FeatureN1-Isomer (1H-triazol-1-yl)N2-Isomer (2H-triazol-2-yl)Implication for Drug Design
Dipole Moment High (~4.3 – 4.5 D)Low (~0.2 – 0.4 D)N2 has superior membrane permeability (CNS penetration).
Geometry "Bent" (1,4-disubstitution)"Linear" (2,4-disubstitution)N2 is a bioisostere for p-phenylene; N1 mimics Z-amide.
Thermodynamics Less stable (~20 kJ/mol higher)More stable (Ground state)N2 is the thermodynamic product in thermal cycloadditions.
Basicity (pKa) N2/N3 are weak H-bond acceptorsN1/N3 are very weak acceptorsN1 isomers can coordinate heme iron (CYP inhibition risk).
Lipophilicity Lower LogP (More Polar)Higher LogP (Less Polar)N2 is preferred for hydrophobic pockets and oral absorption.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the geometric and electronic divergence of the two isomers on a piperidine scaffold.

Triazole_Isomers cluster_N1 N1-Isomer (Kinetic/Click) cluster_N2 N2-Isomer (Thermodynamic) Piperidine Piperidine Scaffold N1_Struct 4-(1H-triazol-1-yl) 'Bent' Geometry Piperidine->N1_Struct CuAAC (Click) N2_Struct 4-(2H-triazol-2-yl) 'Linear' Geometry Piperidine->N2_Struct Thermal/Alkylation N1_Prop High Dipole (~4.5 D) Polar Surface Area N1_Struct->N1_Prop N2_Prop Low Dipole (~0.2 D) Lipophilic / CNS Active N2_Struct->N2_Prop

Caption: Geometric and electronic divergence of triazole isomers. N1 offers a 'bent' vector accessible via Click chemistry, while N2 offers a 'linear', low-polarity vector essential for bioavailability.[1]

Part 2: Biological Activity & Case Studies[2][3]

The "Suvorexant" Precedent (CNS Efficacy)

The development of Suvorexant (Belsomra) , a dual orexin receptor antagonist, is the definitive case study for the superiority of the N2-isomer in CNS drug design.

  • Challenge: The drug required high potency and blood-brain barrier (BBB) penetration.

  • Observation: The 2H-1,2,3-triazol-2-yl moiety was identified as a critical pharmacophore. The N2-isomer provided the necessary lipophilicity (low dipole) to cross the BBB, whereas the N1-isomer (high dipole) would likely suffer from poor permeation and P-gp efflux liability.

  • Outcome: Despite synthetic difficulties (requiring separation of regioisomers), the N2-isomer was selected for the final drug candidate due to superior in vivo efficacy.

Antibacterial Agents (Fluoroquinolones)

In contrast, the N1-isomer has found utility in antibacterial research.

  • Application: 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives attached to fluoroquinolones (e.g., C7 position).

  • Mechanism: The high polarity and hydrogen-bonding capability of the N1-isomer can enhance solubility and interaction with bacterial DNA gyrase/topoisomerase IV in aqueous environments.

  • Takeaway: Use N1 when water solubility is a limiting factor or when the target binding site requires a "bent" geometry to induce a specific conformational fit.

Part 3: Synthetic Accessibility & Protocols

The choice of isomer often dictates the synthetic route. N1 is "easy"; N2 is "hard."

Pathway Comparison

Synthesis_Pathways Azide Piperidine-Azide CuAAC CuAAC (Click) Cu(I) Catalyst Azide->CuAAC Thermal Thermal Cycloaddition (No Catalyst) Azide->Thermal RuAAC RuAAC Ru(II) Catalyst Azide->RuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Alkyne->Thermal Alkyne->RuAAC N1_Prod N1-Isomer (Exclusive) 1,4-disubstituted CuAAC->N1_Prod Mix_Prod Mixture (N1 + N2 + N3) Thermal->Mix_Prod N2 favored thermodynamically N1_5_Prod N1-Isomer (1,5-disubstituted) RuAAC->N1_5_Prod Separation Pure N2-Isomer Mix_Prod->Separation HPLC/Column

Caption: Synthetic routes to triazole isomers. CuAAC yields exclusive N1-isomers. Accessing the N2-isomer typically requires thermal methods yielding mixtures that must be purified.

Experimental Protocol A: Selective Synthesis of N1-Isomer (CuAAC)

Best for: Initial SAR screening, high-throughput library generation.

  • Reagents: 4-Azidopiperidine derivative (1.0 eq), Terminal Alkyne (1.0 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.5 eq).[1]

  • Solvent: t-BuOH/H2O (1:1).

  • Procedure:

    • Dissolve azide and alkyne in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

    • Stir at room temperature for 2–12 hours. (Monitoring: TLC/LCMS for disappearance of azide).

    • Workup: Dilute with water, extract with EtOAc.[1] The product is usually pure enough to proceed; if not, wash with dilute NH4OH to remove copper traces.

  • Validation: 1H NMR will show a characteristic singlet for the triazole C5-H around δ 7.5–8.0 ppm.

Experimental Protocol B: Synthesis of N2-Isomer (Suvorexant Intermediate Method)

Best for: Lead optimization, accessing the bioisostere.

  • Reagents: 4-Hydrazinopiperidine or specific hydrazine derivative, 1,2-dicarbonyl equivalent (or synthesis via alkylation of NH-triazole).

    • Alternative (Alkylation Route): 1,2,3-Triazole (1.0 eq), Piperidine-electrophile (e.g., 4-bromopiperidine), Base (K2CO3).

  • Procedure (Alkylation):

    • Dissolve 1,2,3-triazole and electrophile in DMF/ACN.

    • Add K2CO3 (2.0 eq) and heat to 80–100°C.

    • Note: This produces a mixture of N1 and N2 isomers (typically 2:1 to 1:1 ratio).

  • Purification (Crucial Step):

    • The isomers have significantly different polarities.

    • N2-isomer is less polar (higher Rf).

    • N1-isomer is more polar (lower Rf).

    • Perform Flash Column Chromatography using Hexane/EtOAc gradient. The N2 isomer elutes first.

  • Validation:

    • N2-Isomer: C4/C5 protons appear as a singlet (equivalent environment if symmetric) or distinct doublets. 13C NMR shows high symmetry.

    • Dipole Check: N2 isomer will have a much shorter retention time on Reverse Phase HPLC compared to N1.

References

  • Comparison of Triazole Tautomers & Properties

    • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Link

  • Suvorexant Discovery & Synthesis

    • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. Link

  • Dipole Moments & Electronic Structure

    • Induced dipole moments of diazoles and triazoles. ResearchGate.[2] Link

  • Metabolic Stability & CYP Interactions

    • 1,2,3-Triazole-Heme Interactions in Cytochrome P450.[3][4] NIH/PubMed. Link

  • Antibacterial Activity of N1-Isomers

    • 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones. PubMed. Link

Sources

Validation

elemental analysis standards for piperidine hydrochloride derivatives

Elemental analysis (EA) is a foundational technique in pharmaceutical characterization, particularly for verifying the stoichiometry, purity, and salt formation of active pharmaceutical ingredients (APIs). For piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental analysis (EA) is a foundational technique in pharmaceutical characterization, particularly for verifying the stoichiometry, purity, and salt formation of active pharmaceutical ingredients (APIs). For piperidine hydrochloride derivatives—a class encompassing numerous anesthetics, antihistamines, and 1[1]—standard CHNS/O combustion analysis presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories struggling with baseline drift and catalyst degradation when analyzing halogenated salts. This guide objectively compares calibration standards and details a self-validating analytical workflow to ensure absolute stoichiometric accuracy for piperidine HCl derivatives.

The Causality of Calibration in Halogenated Matrices

In dynamic flash combustion, the sample is oxidized at temperatures exceeding 1000°C. Piperidine rings, being saturated nitrogen-containing heterocycles, require highly exothermic conditions to prevent the formation of refractory nitrogen oxides (NOx). Furthermore, the presence of the hydrochloride salt introduces a critical variable: upon combustion, the salt releases chlorine gas and HCl.

If an inappropriate calibration standard is used, or if the system lacks proper halogen scrubbing, chlorine will poison the copper reduction catalyst and interfere with the Thermal Conductivity Detector (TCD). Therefore, standard selection is not merely a procedural formality; it is a mechanistic necessity to ensure the instrument's K-factor (response factor) accurately reflects the combustion kinetics of a halogenated matrix.

Comparison of EA Calibration Standards

When calibrating an elemental analyzer (e.g., LECO CHNS-932 or Thermo FlashSmart) for piperidine HCl salts, analysts typically choose between universal organic standards and matrix-matched standards.

Table 1: Performance Comparison of Calibration Standards for Amine Hydrochloride Salts

Calibration StandardElemental CompositionHalogen ToleranceCatalyst Poisoning RiskRecommended Application
Acetanilide C, H, N, OLowHigh (if unscrubbed)Routine free-base piperidine screening
BBOT C, H, N, S, OHighLowBroad-spectrum pharmaceutical HCl salts
Matrix-Matched C, H, N, O, ClVery HighLowGLP/GMP batch release & stoichiometry validation
BBOT: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Experimental Data Justification: Using BBOT as a calibration standard provides a highly stable K-factor for complex heteroatomic molecules. Grounded experimental data on model amine hydrochloride salts demonstrates that BBOT calibration yields absolute errors of less than 0.05% against theoretical values, confirming its superiority for 2[2].

Table 2: Experimental Accuracy of BBOT Calibration for Hydrochloride Salts

ElementTheoretical (%)Experimental Mean (%)Absolute Error (%)
Carbon (C) 57.6057.58-0.02
Hydrogen (H) 5.755.76+0.01
Nitrogen (N) 9.609.62+0.02
(Data derived from automated CHNS analysis of a model amine HCl salt calibrated with BBOT[2])

Self-Validating Experimental Protocol: CHNS + IC

To achieve a trustworthiness level suitable for pharmaceutical batch release, the CHNS data must be cross-validated against the chloride content. Relying solely on C:N ratios can result in false positives if the API has degraded but maintained its core ring structure. By coupling CHNS combustion with orthogonal Ion Chromatography (IC), we create a self-validating mass balance system.

Step-by-Step Methodology

Step 1: Micro-Weighing and Encapsulation Accurately weigh 1.000 to 2.000 mg of the piperidine HCl derivative into a tin capsule. Causality: Tin is strictly required for CHNS analysis because its oxidation is highly exothermic, creating a localized temperature flash (up to 1800°C) that ensures the complete breakdown of the refractory piperidine ring. Use a microbalance with a readability of 0.001 mg to 3[3].

Step 2: System Calibration and Halogen Scrubbing Calibrate the elemental analyzer using 2-3 mg of BBOT to establish the K-factor. Causality: Before running the sequence, ensure the combustion reactor is packed with a halogen absorber (e.g., silver wool or silver tungstate). This traps the evolved chlorine as silver chloride (AgCl), preventing it from reaching the GC column and causing baseline drift.

Step 3: Flash Combustion (CHNS) Introduce the sample into the reactor at 1060°C under an oxygen-rich environment. The sample is converted into4 (CO₂, H₂O, NO₂)[4]. These gases are swept by a helium carrier through a copper reduction column (to reduce NOx to N₂), separated via gas chromatography, and quantified by the TCD.

Step 4: Orthogonal Halogen Quantification (Combustion IC) Because the CHNS analyzer scrubs chlorine, it must be quantified orthogonally. Weigh a separate 2.0 mg aliquot into a ceramic boat. Perform pyrohydrolytic combustion at 1000°C, absorb the evolved HCl gas in an aqueous trapping solution, and quantify the chloride ion via 5[5].

Step 5: Stoichiometric Mass Balance Integrate the C, H, N percentages from Step 3 with the Cl percentage from Step 4. The system validates itself: the sum of C + H + N + O + Cl must equal 100% ± 0.5%, and the molar ratio of N to Cl must exactly match the theoretical salt ratio (1:1 for mono-hydrochlorides).

Logical Workflow Visualization

G A Piperidine HCl Derivative Sample Preparation (1-2 mg) C Flash Combustion (CHNS) 1060°C Oxidation A->C Tin Capsule D Halogen Extraction Combustion Ion Chromatography A->D Ceramic Boat B Calibration Standard Selection (BBOT vs. Matrix-Matched) B->C Calibrates TCD/GC E Stoichiometric Integration (C:N:Cl Ratio Verification) C->E C, H, N % Data D->E Cl % Data F Purity & Salt Form Validation (>99.5%) E->F Empirical Formula Match

Figure 1: Self-validating elemental analysis workflow for piperidine hydrochloride derivatives.

References

  • Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - ACS Publications - 1

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer - Spectro-Lab - 2

  • CHNSO Elemental Analysis – Sample Preparation - Mettler Toledo - 3

  • CHN(O)S Elemental Analysis - Measurlabs - 4

  • Elemental Analysis - Intertek -5

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - Thermo Fisher Scientific - 6

Sources

Comparative

Definitive Guide: Validating Triazole Regiochemistry Using NOESY NMR

Part 1: The Regioisomer Trap in Click Chemistry The 1,2,3-triazole scaffold is a cornerstone of modern drug discovery, primarily synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its Ruthenium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Regioisomer Trap in Click Chemistry

The 1,2,3-triazole scaffold is a cornerstone of modern drug discovery, primarily synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its Ruthenium-catalyzed variant (RuAAC). While CuAAC is highly selective for the 1,4-disubstituted isomer and RuAAC for the 1,5-disubstituted isomer, reliance on catalytic precedent alone is insufficient for rigorous structural validation.

Thermal cycloadditions (Huisgen) produce mixtures, and subtle steric factors can erode catalytic selectivity. Misassigning these isomers is a critical failure point in Structure-Activity Relationship (SAR) studies, as the biological activity of 1,4- and 1,5-isomers often differs drastically due to altered vector presentation of pharmacophores.

This guide details the definitive validation of triazole regiochemistry using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) , a method that supersedes the ambiguity of 1D NMR chemical shifts by directly probing spatial proximity.

Part 2: Comparative Analysis of Validation Methods

Why choose NOESY over other techniques? The following table objectively compares the primary methods for distinguishing triazole isomers.

Feature2D NOESY 1D

H NMR
HMBC (

H-

N)
X-Ray Crystallography
Principle Spatial Proximity (< 5Å)Chemical Shift HeuristicsThrough-bond CouplingElectron Density Diffraction
Definitiveness High (Geometric proof)Low (Environment dependent)High (Connectivity proof)Absolute
Sample Req. ~2-10 mg (Solution)< 1 mg (Solution)High Conc. or

N Label
Single Crystal (Solid)
Throughput Medium (1-4 hours)High (5 mins)Low (Overnight/Cryoprobe)Very Low (Days/Weeks)
Blind Spots MW 700-1200 Da (Zero crossing)Ambiguous shielding conesRequires

N sensitivity
Crystal growth failure

Verdict: While X-ray is the gold standard, it is low-throughput. HMBC is powerful but often limited by the low natural abundance of


N. NOESY represents the optimal balance of speed, sensitivity, and definitive structural proof for solution-state samples. 

Part 3: The Mechanistic Logic of NOESY Assignment

The distinction between 1,4- and 1,5-isomers relies on detecting specific spatial proximities that are unique to each geometry.

The Geometry of Interaction
  • 1,4-Disubstituted Triazole:

    • The triazole proton is located at C5 .

    • The C5-H is directly adjacent to the N1-Substituent .

    • NOESY Signature: Strong correlation between the Triazole-H and the

      
      -protons of the N1-group .
      
  • 1,5-Disubstituted Triazole:

    • The triazole proton is located at C4 .

    • The C4-H is spatially distant from the N1-Substituent (separated by the C5-substituent).

    • The C5-Substituent is sterically crowded against the N1-Substituent .

    • NOESY Signature: Absence of NOE between Triazole-H and N1-group. Strong NOE between the C5-Substituent and the N1-Substituent .

Visualization of Spatial Logic[1]

TriazoleNOE cluster_14 1,4-Isomer Scenario cluster_15 1,5-Isomer Scenario Sample Unknown Triazole Sample H_C5 Triazole Proton (C5-H) Sample->H_C5 Hypothesis A H_C4 Triazole Proton (C4-H) Sample->H_C4 Hypothesis B NOE_14 STRONG NOE (Distance < 3.0Å) H_C5->NOE_14 N1_R N1-Substituent (Alpha-H) N1_R->NOE_14 NOE_15_Miss NO NOE (Distance > 4.5Å) H_C4->NOE_15_Miss N1_R_15 N1-Substituent NOE_15_Cross STRONG NOE (R-Group to R-Group) N1_R_15->NOE_15_Cross N1_R_15->NOE_15_Miss C5_R C5-Substituent C5_R->NOE_15_Cross

Figure 1: Decision logic for assigning regiochemistry based on spatial proximity. Green path indicates 1,4-isomer confirmation; Red path indicates 1,5-isomer confirmation.

Part 4: The Self-Validating Experimental Protocol

To ensure data integrity, the NOESY experiment must be set up to maximize the Nuclear Overhauser Effect while minimizing artifacts.

Phase 1: Sample Preparation
  • Concentration: 10–30 mM is ideal. Too high (>50 mM) can increase viscosity and alter tumbling rates; too low (<2 mM) requires excessive scan times.

  • Solvent: Deuterated DMSO (

    
    -DMSO) or Chloroform (
    
    
    
    ). DMSO is preferred if the triazole proton is near aromatic signals, as it often separates overlaps.
  • Degassing (CRITICAL): Dissolved oxygen is paramagnetic and promotes relaxation, quenching the NOE signal.

    • Method: Bubble dry nitrogen or argon through the sample for 5–10 minutes, or use the freeze-pump-thaw method for rigorous work.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase-sensitive detection).

  • Relaxation Delay (D1): Set to

    
     of the longest relaxing proton (typically 2–3 seconds). Insufficient D1 reduces quantitative accuracy.
    
  • Mixing Time (

    
     - D8):  The most critical parameter.[1]
    
    • Small Molecules (MW < 600):500–800 ms . (NOE buildup is slow).

    • Medium Molecules (MW 600–1000):300–500 ms .

    • Note: If the molecule falls in the "zero-crossing" region (MW ~1000), NOE intensity may vanish.[2] In this case, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Scans (NS): Minimum 16 scans per increment (usually 32 or 64 for clean data).

Phase 3: Processing & Interpretation
  • Phasing: NOESY diagonal peaks are phased negative (down). Cross-peaks representing spatial proximity will be negative (same phase as diagonal) for large molecules, but positive (opposite to diagonal) for small molecules.

    • Validation Check: If diagonal and cross-peaks have the same sign for a small molecule (< 600 MW), you are likely looking at EXSY (Chemical Exchange) or COSY artifacts, not true NOE.

  • Symmetrization: Avoid aggressive symmetrization, as it can generate false correlations from noise.

Part 5: Data Interpretation Guide

Scenario A: The 1,4-Isomer (CuAAC Product)
  • Observation: Locate the Triazole-H singlet (typically

    
     7.5–8.5 ppm).
    
  • Check: Look for a cross-peak at the frequency of the N1-CH

    
      or N1-CH  group.
    
  • Result: A strong cross-peak confirms the protons are within 3Å.

  • Secondary Check: No cross-peak should be seen between the Triazole-H and the R-group on the other side (C4 substituent), as they are separated by bonds but not necessarily close in space depending on rotation.

Scenario B: The 1,5-Isomer (RuAAC Product)
  • Observation: Locate the Triazole-H singlet (typically

    
     7.5–8.0 ppm).
    
  • Check: Look for a cross-peak at the frequency of the N1-CH

    
     .
    
  • Result: NO CROSS PEAK (or very weak).

  • Smoking Gun: Look for a cross-peak between the N1-CH

    
      and the C5-Substituent  protons. This "R-group to R-group" correlation confirms they are adjacent, forcing the Triazole-H to the C4 position.
    

References

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the 1,4-Regioselectivity." Journal of the American Chemical Society. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Creary, X., et al. (2012). "Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR." The Journal of Organic Chemistry. Link

  • Neuhaus, D., & Williamson, M. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] Link

Sources

Validation

biological activity comparison of triazole piperidine isosteres

An Executive Technical Guide to Bioisosteric Scaffold Hopping: Triazole vs. Piperidine Executive Briefing In the landscape of modern medicinal chemistry, the transition from saturated nitrogen heterocycles to aromatic bi...

Author: BenchChem Technical Support Team. Date: March 2026

An Executive Technical Guide to Bioisosteric Scaffold Hopping: Triazole vs. Piperidine

Executive Briefing

In the landscape of modern medicinal chemistry, the transition from saturated nitrogen heterocycles to aromatic bioisosteres represents a critical strategy for overcoming pharmacokinetic bottlenecks. While the piperidine ring is a privileged pharmacophore capable of forming robust salt bridges with target proteins, its high basicity (pKa ~9.5–10.5) often leads to the formation of zwitterionic species when paired with acidic moieties. This ionic character imposes a massive desolvation energy penalty, severely restricting oral bioavailability and passive membrane permeability.

Replacing a piperidine moiety with a neutral heteroaromatic isostere—specifically a 1,2,3-triazole—fundamentally alters the molecule's physicochemical profile while preserving critical vector geometries. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of piperidine and its triazole isosteres, using recent advancements in G-protein-coupled receptor (GPCR) antagonism as our foundational case study[1].

Mechanistic Rationale: The Causality of Scaffold Hopping

To understand why a triazole can effectively replace a piperidine, we must analyze the molecular interactions at the binding site:

  • Electrostatic to Dipole Shift: At physiological pH (7.4), piperidine is protonated, forming a cationic center that interacts with aspartate or glutamate residues via salt bridges. A C-linked 1,2,3-triazole is neutral, eliminating the cation. However, it possesses a massive dipole moment (~5.0 Debye) and nitrogen lone pairs that act as robust hydrogen-bond acceptors, effectively compensating for the lost electrostatic interaction[2].

  • Desolvation Kinetics: Zwitterions maintain tightly bound hydration shells around both their positive and negative charges. By replacing the basic piperidine with a neutral triazole, the overall polarity is reduced. This lowers the energy required to shed water molecules before the compound can partition into the lipophilic core of the cell membrane, drastically improving oral absorption.

BioisostereLogic Piperidine Parent Scaffold (Basic Piperidine, pKa ~10) Zwitterion Zwitterionic State (High Desolvation Penalty) Piperidine->Zwitterion Design In Silico Bioisosteric Replacement Zwitterion->Design Triazole 1,2,3-Triazole Isostere (Neutral, High Dipole) Design->Triazole Pyrazole Pyrazole Isostere (H-Bond Donor/Acceptor) Design->Pyrazole Outcome Restored Permeability & Maintained Target Affinity Triazole->Outcome Pyrazole->Outcome

Logical workflow of replacing basic piperidines with neutral triazole bioisosteres.

Quantitative Comparison: P2Y14 Receptor Antagonists

The most definitive recent data comparing these isosteres comes from the optimization of human P2Y14 receptor (hP2Y14R) antagonists. hP2Y14R is a Gi-coupled GPCR targeted for inflammation and pain[3]. Early naphthalene-based antagonists utilized an outward-facing piperidine ring, which resulted in a zwitterionic dead-end with poor bioavailability.

By systematically replacing the piperidine with small heteroaromatics, researchers successfully generated neutral bioisosteres. As shown in the data below, the 1,2,3-triazole and pyrazole isosteres not only rescued the pharmacokinetic profile but maintained single-digit nanomolar affinity[1].

Table 1: Biological Activity of Piperidine Isosteres at hP2Y14R
Compound IDBioisostere MoietyIC₅₀ (nM)Physicochemical Impact & Biological Outcome
Reference 1 Piperidine (Zwitterionic)< 5.0High in vitro affinity; poor oral bioavailability due to charge.
MRS4654 5-(hydroxymethyl)isoxazol-3-yl15.0Neutralized charge; moderate affinity retention; cleavable in vivo[3].
MRS4916 C-linked 1,2,3-triazol-4-yl3.69Neutral; excellent affinity retention; improved solubility and CNS penetration[1].
MRS4917 Pyrazol-3-yl2.88Neutral; highest affinity; demonstrated oral efficacy in reversing mechanoallodynia[1].

Data synthesized from recent structure-activity relationship (SAR) studies on hP2Y14R antagonists.

Self-Validating Experimental Protocols

To objectively compare the biological activity of these isosteres, the experimental design must eliminate artifacts caused by the structural changes (e.g., auto-fluorescence or aggregation). The following protocols represent the gold standard for validating this scaffold hop.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

Causality Check: Because hP2Y14R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, lowering cAMP levels. We use forskolin to artificially stimulate cAMP production, allowing us to measure the antagonist's ability to block the receptor's inhibitory effect. TR-FRET is strictly required here; the ratiometric readout (665 nm / 620 nm) acts as a self-validating system that cancels out any auto-fluorescence introduced by the new triazole aromatic ring.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing hP2Y14R at a density of 2,000 cells/well in a 384-well low-volume white microplate.

  • Compound Incubation: Dispense the triazole/piperidine isosteres (10-point dose-response curve, 0.1 nM to 10 µM) into the wells using an acoustic liquid handler to avoid plastic adherence issues. Incubate for 30 minutes at 37°C.

  • Stimulation: Add a mixture of 10 µM Forskolin (to stimulate adenylyl cyclase) and the EC₈₀ concentration of UDP-glucose (the endogenous agonist). Incubate for 45 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing Europium cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).

  • Incubation: Protect from light and incubate for 1 hour at room temperature.

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar). Calculate the 665/620 nm emission ratio. Plot the ratios against compound concentration using a 4-parameter logistic fit to determine the IC₅₀.

AssayWorkflow Cells CHO-hP2Y14R Cells (Gi-Coupled) Incubation Add Triazole Isosteres (Antagonist Pre-incubation) Cells->Incubation Stimulation Add Forskolin + UDPG (cAMP Modulation) Incubation->Stimulation Lysis Cell Lysis & TR-FRET Reagents Stimulation->Lysis Detection Measure 665/620 nm Ratio (Determine IC50) Lysis->Detection

Step-by-step TR-FRET assay workflow for evaluating hP2Y14R antagonist activity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Check: To prove that the triazole isostere successfully overcomes the zwitterionic dead-end of the piperidine parent, we must measure passive diffusion. PAMPA strips away active transport mechanisms, isolating the exact physicochemical variable we engineered: lipophilicity and charge neutrality.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of the donor plate (e.g., Multiscreen IP, 0.45 µm) with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Donor Preparation: Dilute the test compounds (piperidine reference and triazole isosteres) to 10 µM in PBS (pH 7.4) with 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Assembly & Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the liquid contacts the lipid-coated membrane. Incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract aliquots from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS.

  • Validation: Calculate the effective permeability (

    
    ). The triazole isosteres should demonstrate a 
    
    
    
    increase of at least 1-2 orders of magnitude compared to the zwitterionic piperidine parent.

References

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling Source: ACS Pharmacology & Translational Science (2025) URL:[Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles Source: ResearchGate / Carbohydrates in Drug Design (2015) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 4-(2H-1,2,3-Triazol-2-YL)piperidine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Laboratory Safety, Chemical Handling, and End-of-Life Management As a Senior Application Scientist, I frequently observe that th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Laboratory Safety, Chemical Handling, and End-of-Life Management

As a Senior Application Scientist, I frequently observe that the most critical failures in laboratory safety stem from treating complex heterocyclic salts as generic organic waste. 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is a specialized building block widely used in drug discovery. Its safe handling and end-of-life management require a nuanced understanding of its molecular architecture.

This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring zero environmental release and maximum operator safety.

Chemical Profiling & Causality of Hazards

The compound merges a basic piperidine pharmacophore with a 1,2,3-triazole moiety, stabilized as a hydrochloride salt. The causality of its disposal protocol is directly rooted in this specific structure:

  • Nitrogen-Rich Heterocycles: The triazole and piperidine rings risk generating highly toxic nitrogen oxide (NOx) gases upon uncontrolled decomposition or low-temperature combustion.

  • Chloride Counterion: The presence of the hydrochloride salt means that upon incineration, corrosive hydrogen chloride (HCl) gas will be released. This necessitates halogen-compatible incineration facilities.

  • Aqueous Mobility: As a salt, it exhibits high polarity and water solubility, strictly prohibiting drain disposal due to the risk of rapid environmental dispersion.

Quantitative Safety & Physicochemical Data

To effectively manage this compound, operators must understand how its physical properties dictate handling logistics.

ParameterValue / CharacteristicCausality & Handling Rationale
Molecular Formula C7H13ClN4 (as HCl salt)High N/Cl content dictates scrubber-equipped high-temperature incineration.
Physical State Solid (Crystalline/Powder)Dust generation risk; mandates HEPA-filtered ventilation (fume hood) during transfer.
GHS Classification H301, H315, H319Toxic if swallowed; causes severe skin/eye irritation. Requires strict segregation.
Solubility Soluble in water & polar organicsReadily mobilizes in aqueous streams; strictly prohibit drain disposal.
Incompatibilities Strong oxidizing agentsExothermic degradation risk; store and dispose of away from peroxides/nitrates.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step verifies the safety of the next, mitigating both acute exposure and long-term environmental impact.

Phase 1: Source Segregation & Solubilization
  • Step 1.1: Do not dispose of the dry powder directly into mixed solid waste bins. Dry powders pose an inhalation hazard and can form explosible dust-air mixtures.

  • Step 1.2: Inside a certified chemical fume hood, dissolve the residual 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride in a combustible, halogen-compatible solvent (e.g., ethanol or a controlled methanol/water mixture).

  • Causality: Solubilization eliminates the dust inhalation hazard and prepares the compound for uniform injection into a chemical incinerator.

Phase 2: Waste Containerization
  • Step 2.1: Transfer the solubilized waste into a High-Density Polyethylene (HDPE) or PTFE-lined waste carboy.

  • Step 2.2: Ensure the container is tightly sealed and clearly labeled. Do not use standard carbon steel containers.

  • Causality: The residual acidity from the hydrochloride salt can corrode standard metal containers over time, leading to structural failure and leaks.

Phase 3: Incineration Protocol (End-of-Life)
  • Step 3.1: Route the sealed waste to a licensed hazardous waste disposal facility for high-temperature incineration.

  • Step 3.2: Verify that the facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber.

  • Causality: According to standard safety protocols for piperidine hydrochloride derivatives, the material must be burned in a chemical incinerator equipped with an afterburner and scrubber (1)[1]. The afterburner ensures complete oxidation of the triazole/piperidine rings to CO2 and N2, while the alkaline scrubber neutralizes the corrosive HCl gas generated from the chloride ion.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required. The 1,2,3-triazole moiety presents specific environmental hazards if released into waterways, necessitating strict avoidance of drain disposal and immediate containment using inert absorbents like sand or vermiculite (2)[2].

SpillResponse Start Spill Detected (Isolate Area) Assess Assess Volume & Toxicity (Consult SDS) Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Sand/Vermiculite) PPE->Contain Collect Collect in Sealable HDPE Container Contain->Collect Dispose Route to EPA-Approved Incinerator Collect->Dispose

Workflow for 4-(2H-1,2,3-Triazol-2-YL)piperidine HCl spill containment.

Regulatory Compliance & Manifesting

When preparing the EPA or local environmental manifest, classify the waste accurately to ensure it is routed to the correct destruction facility.

  • Waste Description: Hazardous Waste: Toxic Organic Halogenated Liquid (Contains Piperidine/Triazole derivatives).

  • Regulatory Grounding: Uncontrolled combustion of analogous chlorinated piperidine salts yields highly toxic fumes, reinforcing the strict regulatory requirement for specialized waste management (3)[3]. Never attempt to neutralize and flush down the drain, as this violates RCRA (Resource Conservation and Recovery Act) guidelines for hazardous pharmaceutical and chemical intermediates.

References

  • Title: 7 - SAFETY DATA SHEET (Piperidine hydrochloride)
  • Title: 1H-1,2,3-Triazole - Apollo Scientific Source: Apollo Scientific URL
  • Title: 1-(2-Chloroethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
Reactant of Route 2
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
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